RK-287107
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O2/c23-14-11-16(24)19-18(12-14)28(9-10-29)13-22(19)5-7-27(8-6-22)21-25-17-4-2-1-3-15(17)20(30)26-21/h11-12,29H,1-10,13H2,(H,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQYCOUBRJEYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCC4(CC3)CN(C5=C4C(=CC(=C5)F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Tankyrase Inhibitor RK-287107: A Technical Guide to its Mechanism of Action in Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-287107 is a potent and specific small-molecule inhibitor of tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] Aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the pathogenesis of numerous cancers, particularly colorectal cancer, often initiated by loss-of-function mutations in the tumor suppressor gene Adenomatous Polyposis Coli (APC).[1][3] this compound has emerged as a promising therapeutic agent by virtue of its ability to modulate this pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action
In the canonical Wnt signaling pathway, a "destruction complex" composed of Axin, APC, casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β) targets β-catenin for proteasomal degradation. Tankyrases PARylate (poly-ADP-ribosylate) Axin, marking it for ubiquitination and subsequent degradation.[1][3] This destabilization of the destruction complex leads to the accumulation of β-catenin, which then translocates to the nucleus, associates with TCF/LEF transcription factors, and activates the transcription of Wnt target genes, such as MYC and AXIN2, promoting cell proliferation.[4]
This compound exerts its effect by directly inhibiting the enzymatic activity of tankyrase-1 and -2.[1] This inhibition prevents the PARylation of Axin, leading to the stabilization and accumulation of Axin1 and Axin2.[4] The stabilized Axin enhances the activity of the destruction complex, leading to the downregulation of β-catenin.[1][4] Consequently, the transcription of Wnt/β-catenin target genes is suppressed, inhibiting the growth of cancer cells dependent on this pathway.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound.
| Parameter | Target | Value | Reference |
| IC50 | Tankyrase-1 | 14.3 nM | [5] |
| IC50 | Tankyrase-2 | 10.6 nM | [5] |
| Selectivity | PARP1 | >7000-fold vs. Tankyrases | [6] |
Table 1: In Vitro Enzymatic Activity of this compound
| Cell Line | APC Status | Parameter | Value | Reference |
| COLO-320DM | Short truncating mutation | GI50 | 0.449 µM | [5] |
| SW403 | Short truncating mutation | Sensitive | - | [1][4] |
| RKO | Wild-type | Insensitive | - | [1][4] |
| HCT-116 | Wild-type | Insensitive | - | [4] |
Table 2: Anti-proliferative Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | Treatment | Target Gene | Effect | Reference |
| COLO-320DM | This compound | AXIN2 | Suppression of mRNA expression | [4] |
| COLO-320DM | This compound | MYC | Suppression of mRNA expression | [4] |
| HEK293T (Wnt3A stimulated) | This compound | TCF/LEF reporter | Suppression of luciferase activity | [4] |
| COLO-320DM | This compound | TCF/LEF reporter | Dose-dependent suppression of luciferase activity | [4] |
Table 3: Effect of this compound on Wnt/β-catenin Signaling Pathway Activity
Signaling Pathway and Mechanism of Action Diagrams
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Mechanism of action of this compound in the Wnt pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
TCF/LEF Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt signaling pathway.
a. Cell Seeding and Transfection:
-
Seed HEK293T or COLO-320DM cells in 96-well plates at a density of 1 x 10^4 cells per well.
-
Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
b. Treatment:
-
For HEK293T cells, which have an intact Wnt pathway, stimulate with Wnt3A-conditioned medium to activate the pathway.
-
For COLO-320DM cells, which have a constitutively active Wnt pathway, no stimulation is required.
-
Treat cells with a dose range of this compound or vehicle control (e.g., DMSO).
c. Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as a percentage of the vehicle-treated control.
Caption: TCF/LEF luciferase reporter assay workflow.
Western Blot Analysis
Western blotting is used to detect changes in the protein levels of key components of the Wnt signaling pathway following treatment with this compound.
a. Cell Lysis and Protein Quantification:
-
Treat COLO-320DM cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 4-20% Tris-glycine polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Tankyrase 1/2, Axin1, Axin2, active β-catenin (non-phosphorylated), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
d. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Caption: Western blot analysis workflow.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure the changes in mRNA expression levels of Wnt target genes, such as AXIN2 and MYC, after treatment with this compound.
a. RNA Extraction and cDNA Synthesis:
-
Treat COLO-320DM cells with this compound.
-
Extract total RNA from the cells using a suitable kit.
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme.
b. Real-Time PCR:
-
Perform real-time PCR using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for AXIN2, MYC, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
c. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Caption: Quantitative Real-Time PCR (qRT-PCR) workflow.
Conclusion
This compound is a potent and specific inhibitor of tankyrases that effectively downregulates the Wnt/β-catenin signaling pathway. By preventing the degradation of Axin, this compound promotes the destruction of β-catenin, leading to the suppression of Wnt target gene expression and the inhibition of cancer cell growth, particularly in colorectal cancers with APC mutations. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on Wnt pathway inhibitors and tankyrase-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
- 6. (PDF) this compound, a Potent and Specific Tankyrase Inhibitor, [research.amanote.com]
The Structure-Activity Relationship of RK-287107: A Technical Guide to a Potent Tankyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of RK-287107, a potent and specific inhibitor of tankyrase 1 and 2. This compound has demonstrated significant potential in blocking the growth of colorectal cancer cells by modulating the Wnt/β-catenin signaling pathway. This document details the quantitative SAR data, experimental methodologies, and key signaling pathways involved, serving as a comprehensive resource for researchers in oncology and drug discovery.
Core Structure-Activity Relationship Data
The development of this compound stemmed from the optimization of a high-throughput screening hit, RK-140160.[1] Structure-activity relationship studies focused on modifying the spiroindoline substituent, which was predicted to be exposed to the cytosolic space.[1] This led to the synthesis of a series of analogs with varying potency and selectivity. The key quantitative data from these studies are summarized below.
| Compound | TNKS1 IC50 (nM)[1][2] | TNKS2 IC50 (nM)[1][2] | PARP1 IC50 (µM)[1] | COLO-320DM GI50 (µM)[2] | Notes |
| This compound | 14.3 | 10.6 | >20 | 0.449 | Potent and selective tankyrase inhibitor. |
| RK-140160 | - | - | >20 | - | High-throughput screening hit and lead compound.[1] |
| RK-140790 | >6100 | >4390 | - | - | Inactive analog used as a negative control.[1] |
| G007-LK | ~57 | ~85 | - | - | Reference tankyrase inhibitor; this compound is 4- to 8-fold more potent.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the structure-activity relationship studies of this compound and its analogs.
In Vitro Tankyrase Enzymatic Assay
This assay quantifies the inhibitory activity of compounds against tankyrase 1 and 2 by measuring the consumption of NAD+.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Bis-Tris propane (pH 7.0), 0.5 mM TCEP, 0.01% Triton X-100.
-
Enzyme Solution: Recombinant human TNKS1 or TNKS2 diluted in assay buffer to the desired concentration (e.g., 5-20 nM).
-
NAD+ Solution: Diluted in assay buffer to the desired concentration (e.g., 500 nM for TNKS2, 10 µM for TNKS1).
-
Test Compounds: Serially diluted in DMSO and then further diluted in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the NAD+ solution.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and quantify the remaining NAD+ using a commercial detection kit that converts NAD+ to a fluorescent product.
-
Measure fluorescence intensity using a microplate reader (e.g., excitation at 372 nm and emission at 444 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Proliferation (MTT) Assay
This assay assesses the effect of compounds on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Culture:
-
Culture human colorectal cancer cell lines (e.g., COLO-320DM, SW403, RKO) in appropriate media supplemented with 10% fetal bovine serum.
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72-120 hours.
-
-
Detection:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to a DMSO control.
-
Determine the GI50 (50% growth inhibition) value from the dose-response curve.
-
Western Blot Analysis
This technique is used to detect changes in the protein levels of key components of the Wnt/β-catenin signaling pathway.
Protocol:
-
Sample Preparation:
-
Treat cells (e.g., COLO-320DM) with test compounds for a specified time (e.g., 16 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-Tankyrase 1/2
-
Anti-Axin1
-
Anti-Axin2
-
Anti-β-catenin (active and total)
-
Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293T or a colorectal cancer cell line with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control Renilla luciferase plasmid.
-
-
Assay Procedure:
-
After 24 hours, treat the transfected cells with test compounds.
-
For cell lines with a non-active Wnt pathway (e.g., HEK293T), stimulate with Wnt3a-conditioned medium.
-
Incubate for an additional 16-24 hours.
-
-
Detection:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold change in reporter activity relative to a vehicle-treated control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and the general workflow for its preclinical evaluation.
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Preclinical drug discovery workflow for this compound.
Conclusion
This compound is a potent and selective tankyrase inhibitor that demonstrates significant anti-proliferative effects in colorectal cancer cells with aberrant Wnt/β-catenin signaling.[1] The structure-activity relationship studies have successfully identified a lead compound with favorable in vitro and in vivo properties. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to further investigate the therapeutic potential of tankyrase inhibitors. Future studies may focus on the continued optimization of this chemical scaffold to improve pharmacokinetic properties and explore its efficacy in a broader range of cancer types.
References
In Vitro Characterization of the Tankyrase Inhibitor RK-287107: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of RK-287107, a potent and selective small-molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). This document details the inhibitor's enzymatic activity, its mechanism of action within the Wnt/β-catenin signaling pathway, and its effects on cancer cell proliferation. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of this compound's biological activities.
Core Data Presentation
The following tables summarize the quantitative data regarding the in vitro activity of this compound.
Table 1: Enzymatic Inhibition of Tankyrases and PARP1 by this compound
| Target Enzyme | IC50 (nmol/L) |
| Tankyrase-1 (TNKS1) | 14.3[1][2][3] |
| Tankyrase-2 (TNKS2) | 10.6[1][2][3] |
| PARP1 | >20,000[1] |
Table 2: Cellular Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | APC Status | Cellular Effect | GI50 (µmol/L) |
| COLO-320DM | Short truncating mutation (β-catenin dependent) | Inhibition of proliferation | 0.449[2] |
| SW403 | Short truncating mutation (β-catenin dependent) | Inhibition of proliferation | Not explicitly quantified, but sensitive |
| RKO | Wild-type (β-catenin independent) | No inhibition of proliferation | Not applicable[1][4] |
| HCT-116 | Wild-type (β-catenin independent) | No inhibition of proliferation | Not applicable[2] |
| HCC2998 | Wild-type (β-catenin independent) | No inhibition of proliferation | Not applicable[2] |
| DLD-1 | Wild-type (β-catenin independent) | No inhibition of proliferation | Not applicable[2] |
Mechanism of Action: Wnt/β-catenin Signaling Pathway
Tankyrases are key positive regulators of the Wnt/β-catenin signaling pathway.[5][6] They act by poly(ADP-ribosyl)ating (PARylating) Axin, a central scaffold protein in the β-catenin destruction complex.[7] This PARsylation marks Axin for ubiquitination and subsequent proteasomal degradation.[8] The degradation of Axin leads to the disassembly of the destruction complex, resulting in the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of Wnt target genes, many of which are implicated in cancer cell proliferation.[9]
This compound, by inhibiting the enzymatic activity of tankyrases, prevents the PARsylation and subsequent degradation of Axin.[1][4] This leads to the stabilization and accumulation of Axin, thereby promoting the assembly and activity of the β-catenin destruction complex.[1][10] As a result, β-catenin is phosphorylated, ubiquitinated, and targeted for proteasomal degradation. The ensuing reduction in nuclear β-catenin levels leads to the downregulation of Wnt target gene expression and a subsequent inhibition of cell proliferation in cancers driven by aberrant Wnt/β-catenin signaling, particularly those with mutations in the Adenomatous Polyposis Coli (APC) gene.[1][4][10]
References
- 1. goldbio.com [goldbio.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lef/Tcf luciferase reporter assay [bio-protocol.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. Axitinib blocks Wnt/β-catenin signaling and directs asymmetric cell division in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TCF/LEF luciferase reporter assay [bio-protocol.org]
- 10. bpsbioscience.com [bpsbioscience.com]
Pharmacological Profile of the Tankyrase Inhibitor RK-287107: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-287107 is a novel, potent, and specific small-molecule inhibitor of tankyrase 1 (TNKS1/PARP5A) and tankyrase 2 (TNKS2/PARP5B), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] Tankyrases play a crucial role in the regulation of the Wnt/β-catenin signaling pathway, which is aberrantly activated in over 90% of human colorectal cancers (CRC), primarily due to mutations in the tumor suppressor gene APC.[3] By inhibiting tankyrase activity, this compound stabilizes the β-catenin destruction complex, leading to the downregulation of β-catenin and subsequent suppression of Wnt target gene expression.[2][4] This targeted mechanism of action makes this compound a promising therapeutic candidate for the treatment of Wnt-driven cancers, particularly CRC with specific APC mutations.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its in vitro and in vivo activity, mechanism of action, and detailed experimental methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and anti-proliferative effects.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 (nM) | Notes |
| Tankyrase-1 | 14.3 | Demonstrates potent inhibition of the primary target.[1][5][6][7] |
| Tankyrase-2 | 10.6 | Shows slightly higher potency for Tankyrase-2.[1][5][6][7] |
| PARP1 | >20,000 | Indicates high selectivity for tankyrases over other PARP family members. |
Table 2: In Vitro Cellular Activity
| Cell Line | Assay Type | Endpoint | Value (µM) | Notes |
| COLO-320DM | MTT Assay | GI50 | 0.449 | This cell line harbors a short APC mutation and is dependent on β-catenin signaling, showing high sensitivity to this compound.[6][8] |
| SW403 | MTT Assay | - | Sensitive | Another colorectal cancer cell line with a short APC mutation that shows sensitivity to this compound.[2] |
| RKO | MTT Assay | - | Insensitive | This colorectal cancer cell line has wild-type APC and is β-catenin independent, demonstrating the selectivity of this compound for cancers with aberrant Wnt/β-catenin signaling.[2] |
Table 3: In Vivo Efficacy in a Colorectal Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) | Notes |
| NOD-SCID Mice | COLO-320DM | 100 mg/kg this compound, intraperitoneal (i.p.) administration, once daily | 32.9% | Demonstrates significant anti-tumor activity in a preclinical model of colorectal cancer.[6] The treatment was well-tolerated with no detectable effect on the body weight or behavior of the mice. |
| NOD-SCID Mice | COLO-320DM | 300 mg/kg this compound, i.p. administration, once daily | 44.2% | Shows a dose-dependent increase in tumor growth inhibition.[6] |
| Mouse Xenografts | COLO-320DM | 150 mg/kg this compound, i.p. administration, twice daily | 47.2% | Further demonstrates the in vivo efficacy of this compound.[8] |
| Mouse Xenografts | COLO-320DM | 300 mg/kg this compound, oral administration, twice daily | 51.9% | Highlights the oral bioavailability and effectiveness of this compound. Pharmacokinetic analysis revealed higher plasma concentrations after oral administration compared to intraperitoneal administration.[8] The oral bioavailability was noted to be approximately 60%.[8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the pharmacological profiling of this compound.
In Vitro PARP/Tankyrase Enzyme Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against PARP family enzymes, including tankyrases, using a chemiluminescent assay kit.
Objective: To quantify the IC50 values of this compound against Tankyrase-1 and Tankyrase-2.
Materials:
-
Recombinant human Tankyrase-1 and Tankyrase-2 enzymes
-
PARP/Tankyrase assay kit (e.g., from Trevigen)
-
This compound and control compounds (e.g., XAV939, Olaparib)
-
96-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare assay reagents according to the manufacturer's instructions provided with the chemiluminescent assay kit. This typically includes preparing buffers, NAD+, and the PARP substrate.
-
Compound Dilution: Prepare a serial dilution of this compound and control compounds in the appropriate assay buffer.
-
Assay Reaction:
-
Add the reaction buffer to each well of a 96-well plate.
-
Add the diluted compounds to the respective wells.
-
Add the recombinant tankyrase enzyme to each well.
-
Initiate the reaction by adding NAD+ and the PARP substrate.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), as recommended by the kit manufacturer.
-
Signal Detection: Add the chemiluminescent reagent provided in the kit to each well.
-
Measurement: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation (MTT) Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the anti-proliferative effects of this compound on colorectal cancer cell lines.
Objective: To determine the GI50 (50% growth inhibition) of this compound in various colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., COLO-320DM, SW403, RKO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 120 hours).[5] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This protocol outlines the western blot procedure to analyze the effect of this compound on the protein levels of tankyrase, Axin, and β-catenin signaling pathway components.
Objective: To assess the pharmacodynamic effects of this compound by measuring changes in protein expression.
Materials:
-
Colorectal cancer cells (e.g., COLO-320DM)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Tankyrase, Axin1, Axin2, β-catenin, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 16 hours).[6] Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
In Vivo Colorectal Cancer Xenograft Model
This protocol describes the establishment and use of a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo anti-tumor efficacy of this compound.
Objective: To assess the ability of this compound to inhibit tumor growth in a preclinical mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Colorectal cancer cells (e.g., COLO-320DM)
-
Matrigel (optional, to enhance tumor take-rate)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of COLO-320DM cells (e.g., 1 x 10^6 cells in 100 µL of media or a mix with Matrigel) into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal or oral gavage) at the specified dose and schedule (e.g., once or twice daily).[8]
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a potent and selective tankyrase inhibitor with a well-defined mechanism of action targeting the Wnt/β-catenin signaling pathway. The comprehensive pharmacological data presented in this guide, including its in vitro and in vivo efficacy, support its continued development as a potential therapeutic agent for colorectal and other Wnt-dependent cancers. The detailed experimental protocols and visualizations provide a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the pharmacokinetics and potential for combination therapies will be crucial for its clinical translation. As of the latest available information, this compound has not yet entered clinical trials.[11]
References
- 1. Frontiers | Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer [frontiersin.org]
- 2. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hubrecht.eu [hubrecht.eu]
- 4. altogenlabs.com [altogenlabs.com]
- 5. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.6. Determination of Cytotoxicity Using MTT Assay [bio-protocol.org]
- 10. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 11. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
RK-287107: A Technical Guide to its Selectivity for Tankyrase Over Other PARP Enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biochemical and cellular selectivity of RK-287107, a potent small-molecule inhibitor of the tankyrase enzymes, TNKS1 (PARP5a) and TNKS2 (PARP5b). The document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes to offer a comprehensive resource for researchers in oncology and drug discovery.
Executive Summary
This compound is a highly potent and specific inhibitor of tankyrase-1 and tankyrase-2.[1][2] It was developed through optimization of a lead compound, RK-140160, which was identified in a high-throughput screen.[1] this compound exhibits nanomolar potency against both tankyrase isoforms while showing remarkably high selectivity against PARP1, a key enzyme in DNA damage repair.[1] This selectivity is crucial as it separates the Wnt/β-catenin signaling inhibition, mediated by tankyrase, from the DNA damage response pathways modulated by PARP1/2 inhibitors like olaparib.[1][3] The primary mechanism of action for this compound is the inhibition of tankyrase-mediated PARsylation of Axin, a key scaffold protein in the β-catenin destruction complex.[4][5] This leads to Axin stabilization, subsequent degradation of β-catenin, and downregulation of Wnt target genes, ultimately inhibiting the growth of Wnt-dependent cancer cells.[1][4][5]
Quantitative Selectivity Profile
The inhibitory activity of this compound has been quantitatively assessed against tankyrase-1, tankyrase-2, and PARP1. The available data demonstrates a profound selectivity for the tankyrase isoforms.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound and Comparative Compounds [1]
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | PARP1 IC50 (µM) |
| This compound | 14.3 | 10.6 | >20 |
| G007-LK | 42.2 | 42.3 | Not specified |
| RK-140160 | 42.2 | 42.3 | >20 |
| RK-140790 (inactive analog) | 6133 | 4388 | Not specified |
Note: Data for this compound and its analogs are derived from Mizutani et al., 2018. A direct, side-by-side comparison with a broad panel of other PARP family members for this compound is not publicly available. The selectivity against PARP1 is at least >1400-fold for TNKS1 and >1800-fold for TNKS2.
Mechanism of Action and Cellular Effects
This compound's therapeutic potential in specific cancer types is rooted in its targeted disruption of the Wnt/β-catenin signaling pathway.
Wnt/β-catenin Signaling Pathway Inhibition
In canonical Wnt signaling, tankyrases PARsylate Axin, marking it for ubiquitination and proteasomal degradation. The degradation of the Axin-scaffolded destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate transcription of target genes like AXIN2 and MYC, which drive cell proliferation.
This compound inhibits the catalytic activity of tankyrases. This prevents Axin PARsylation, leading to its stabilization and accumulation. The stable destruction complex then effectively phosphorylates β-catenin, leading to its degradation and the suppression of Wnt target gene expression.
Cellular Biomarkers of Activity
Treatment of sensitive cancer cells (e.g., COLO-320DM) with this compound leads to distinct and measurable pharmacodynamic effects:
-
Accumulation of Tankyrase and Axin: Inhibition of tankyrase auto-PARsylation prevents its own degradation, leading to an accumulation of tankyrase protein.[1] The stabilization of Axin1 and Axin2 is also a direct consequence.[1]
-
Downregulation of Wnt Target Genes: A reduction in the mRNA levels of AXIN2 and MYC is observed following treatment.[1]
-
Selective Antiproliferative Effects: this compound inhibits the growth of colorectal cancer cells with truncated APC mutations (which are β-catenin dependent) but does not affect cells with wild-type APC or gain-of-function β-catenin mutations.[1][4]
Experimental Protocols
The following sections describe plausible methodologies for key experiments used to characterize the selectivity and activity of this compound, based on standard laboratory practices and details from the primary literature.
In Vitro PARP/Tankyrase Enzymatic Assay
This protocol outlines a method to determine the IC50 values of inhibitors against PARP family enzymes. It is based on a chemiluminescent assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Methodology:
-
Plate Coating: 96-well plates are coated with histone proteins and incubated overnight at 4°C. Plates are then washed with phosphate-buffered saline (PBS).
-
Reaction Setup: Recombinant tankyrase or PARP enzyme is added to the wells.
-
Inhibitor Addition: A dilution series of this compound (or other test compounds) is added to the wells, followed by a mixture containing biotinylated NAD+.
-
Enzymatic Reaction: The plate is incubated for a defined period (e.g., 30-60 minutes) at room temperature to allow the PARsylation reaction to occur.
-
Detection: The reaction is stopped, and wells are washed. Streptavidin-conjugated Horseradish Peroxidase (HRP) is added and incubated to bind to the biotinylated PAR chains.
-
Signal Generation: After washing away unbound Streptavidin-HRP, a chemiluminescent HRP substrate is added.
-
Data Acquisition: The luminescence is read on a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for Protein Stabilization
This protocol is for detecting the accumulation of tankyrase and Axin proteins in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Colorectal cancer cells (e.g., COLO-320DM) are seeded and allowed to adhere. Cells are then treated with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).
-
Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against Tankyrase-1/2, Axin1, Axin2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol measures changes in the mRNA levels of Wnt target genes AXIN2 and MYC.
Methodology:
-
Cell Treatment and RNA Extraction: Cells are treated with this compound as described for the Western blot protocol. Total RNA is then extracted from the cells using a suitable kit (e.g., RNeasy Kit).
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
qPCR Reaction: The qPCR reaction is set up in a 96-well plate with a reaction mix containing SYBR Green, forward and reverse primers for the target genes (AXIN2, MYC) and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.
-
Data Analysis: The reaction is run on a real-time PCR machine. The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., COLO-320DM, SW403, RKO) are seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment: Cells are treated with a serial dilution of this compound and incubated for an extended period (e.g., 72-120 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader. The 50% growth inhibition (GI50) values are calculated from the dose-response curves.
Conclusion
This compound is a potent and highly selective tankyrase inhibitor. Its mode of action via the targeted inhibition of the Wnt/β-catenin pathway, combined with its profound selectivity over PARP1, makes it a valuable tool for cancer research and a promising candidate for therapeutic development, particularly for cancers driven by aberrant Wnt signaling. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other selective PARP family inhibitors. Further studies to elucidate the selectivity profile of this compound against a broader panel of PARP enzymes would provide a more complete understanding of its specificity.
References
- 1. Tankyrase-targeted therapeutics: expanding opportunities in the PARP family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of RK-287107 Beyond Tankyrase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-287107 is a potent and specific small molecule inhibitor of tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2), key enzymes in the poly(ADP-ribose) polymerase (PARP) family.[1][2][3] Its primary mechanism of action involves the stabilization of Axin, a crucial component of the β-catenin destruction complex, leading to the downregulation of the Wnt/β-catenin signaling pathway.[4][5] This pathway is frequently hyperactivated in various cancers, particularly colorectal cancer, making tankyrase inhibitors like this compound promising therapeutic agents.[4][5] While the on-target effects of this compound are well-documented, a comprehensive understanding of its cellular targets beyond tankyrases is critical for predicting potential off-target effects and fully elucidating its pharmacological profile.
This technical guide summarizes the known cellular targets of this compound, with a focus on distinguishing its on-target versus off-target activities based on currently available data. It also provides an overview of the methodologies used to assess inhibitor specificity and outlines the known selectivity profiles of other tankyrase inhibitors to offer a broader context.
On-Target Profile of this compound
The primary cellular targets of this compound are Tankyrase-1 (TNKS1/PARP5a) and Tankyrase-2 (TNKS2/PARP5b).[1][2][3] this compound exhibits high potency against both isoforms.
Quantitative Data for On-Target Activity
| Target | Assay Type | IC₅₀ (nM) | Cell Line/System | Reference |
| Tankyrase-1 | In vitro enzymatic | 14.3 | Purified enzyme | [4] |
| Tankyrase-2 | In vitro enzymatic | 10.6 | Purified enzyme | [4] |
| Wnt/β-catenin pathway | Cell-based | GI₅₀: 449 | COLO-320DM | [4] |
Off-Target Profile of this compound
Based on available literature, the off-target profile of this compound has been primarily characterized by its high selectivity against PARP1.
Quantitative Data for Off-Target Activity
| Target | Assay Type | IC₅₀ (µM) | Cell Line/System | Reference |
| PARP1 | In vitro enzymatic | >20 | Purified enzyme | [4] |
Notably, comprehensive, publicly available data from broad-panel screens such as kinome-wide scans or global proteomic analyses for this compound are currently limited. Such studies are essential for identifying unanticipated off-target interactions that could contribute to the drug's overall efficacy or toxicity profile.
Signaling Pathway Modulated by this compound
The primary signaling pathway affected by this compound is the Wnt/β-catenin pathway. Inhibition of tankyrase leads to the stabilization of Axin, a scaffold protein in the β-catenin destruction complex. This enhanced stability promotes the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Impact of RK-287107 on Axin Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RK-287107 is a potent and highly specific small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.[1] A key substrate of tankyrases is Axin, a scaffold protein that is a central component of the β-catenin destruction complex.[1] This guide provides an in-depth technical overview of the mechanism by which this compound stabilizes Axin, leading to the downregulation of Wnt/β-catenin signaling, a pathway frequently hyperactivated in various cancers, particularly colorectal cancer.[1][3]
Introduction: The Role of Axin in Wnt/β-catenin Signaling
The canonical Wnt/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers. At the heart of this pathway's regulation lies the β-catenin destruction complex, which consists of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3 (GSK3) and Casein Kinase 1 (CK1).
In the absence of a Wnt ligand, this complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low, preventing its translocation to the nucleus and the activation of T-cell factor/lymphoid enhancer factor (TCF/LEF)-mediated transcription of Wnt target genes.
Axin is the concentration-limiting component of this complex.[4] Its stability is, therefore, a critical determinant of the destruction complex's activity. The tankyrase enzymes, TNKS1 and TNKS2, poly(ADP-ribosyl)ate (PARylate) Axin, which signals its ubiquitination by the E3 ubiquitin ligase RNF146 and subsequent degradation by the proteasome.[5] This destabilization of Axin leads to the disassembly of the destruction complex, accumulation of β-catenin, and activation of Wnt signaling.
This compound: Mechanism of Action
This compound is a novel and specific inhibitor of tankyrase-1 and tankyrase-2.[1] By inhibiting the enzymatic activity of tankyrases, this compound prevents the PARylation of Axin.[5] This abrogation of PARylation shields Axin from recognition by RNF146, thereby preventing its ubiquitination and degradation.[5] The resulting stabilization and accumulation of Axin protein enhance the formation and activity of the β-catenin destruction complex.[5] This, in turn, promotes the degradation of β-catenin, leading to the downregulation of TCF/LEF reporter activity and the expression of Wnt target genes such as AXIN2 and MYC.[3][5]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory and anti-proliferative effects of this compound.
| Target | IC₅₀ (nM) | Reference |
| Tankyrase-1 | 14.3 | [1][2][6][7][8] |
| Tankyrase-2 | 10.6 | [1][2][6][7][8] |
| Cell Line | Parameter | Value (µM) | Conditions | Reference |
| COLO-320DM | GI₅₀ | 0.449 | 120 h treatment | [1][6][8] |
| Cell Line | Treatment | Observation | Reference |
| COLO-320DM | 0.03-10 µM this compound for 16 h | Accumulation of Axin1/2 and Tankyrase | [6][7][8] |
| COLO-320DM | 0.03-10 µM this compound for 16 h | Downregulation of β-catenin signaling | [6][7][8] |
Experimental Protocols
Western Blotting for Axin2 and β-catenin Levels
This protocol describes the methodology to assess the protein levels of Axin2 and β-catenin in COLO-320DM cells following treatment with this compound.
Materials:
-
COLO-320DM cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Axin2, anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed COLO-320DM cells and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1, 3, 10 µM) or vehicle control (DMSO) for 16 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway in HEK293T cells.[5]
Materials:
-
HEK293T cells
-
TCF/LEF luciferase reporter plasmid (e.g., TOP-Flash)
-
Control plasmid (e.g., FOP-Flash with mutated TCF/LEF binding sites)
-
Transfection reagent
-
Wnt3a-conditioned medium or recombinant Wnt3a
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the TCF/LEF reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Treatment: After 24 hours, treat the cells with Wnt3a-conditioned medium to stimulate the Wnt pathway, in the presence of varying concentrations of this compound or vehicle control.
-
Cell Lysis: After the desired incubation period (e.g., 16-24 hours), lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay:
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
-
Conclusion
This compound is a potent and specific inhibitor of tankyrases that effectively stabilizes Axin, a key negative regulator of the Wnt/β-catenin signaling pathway. This mechanism of action leads to the suppression of oncogenic Wnt signaling in cancer cells harboring mutations that activate this pathway, such as those with truncated APC. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on novel therapeutics targeting the Wnt pathway. The ability of this compound to modulate Axin stability underscores the therapeutic potential of tankyrase inhibition in Wnt-driven malignancies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. xcessbio.com [xcessbio.com]
- 8. targetmol.com [targetmol.com]
Methodological & Application
Application Notes and Protocols for RK-287107 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-287107 is a potent and specific small-molecule inhibitor of tankyrase-1 and tankyrase-2, enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] Tankyrases play a crucial role in the Wnt/β-catenin signaling pathway by poly(ADP-ribosyl)ating Axin, a key component of the β-catenin destruction complex.[3][4] This modification leads to the ubiquitination and subsequent degradation of Axin, resulting in the stabilization and accumulation of β-catenin.[3][4] In many colorectal cancers, aberrant activation of the Wnt/β-catenin pathway, often due to mutations in the tumor suppressor gene APC, is a critical driver of tumorigenesis.[5] By inhibiting tankyrase, this compound stabilizes Axin, promotes the degradation of β-catenin, and thereby suppresses the growth of cancer cells dependent on this pathway.[1][3]
These application notes provide an overview of the dosing and administration of this compound in preclinical mouse xenograft models of colorectal cancer, based on published studies. The protocols and data presented herein are intended to serve as a guide for researchers designing in vivo efficacy studies with this compound.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound exerts its anti-tumor effects by intervening in the Wnt/β-catenin signaling cascade. In cancer cells with a constitutively active Wnt pathway (e.g., due to APC mutations), tankyrase activity leads to the degradation of Axin. This destabilizes the β-catenin destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes involved in proliferation and survival, such as MYC.[3][6] this compound inhibits tankyrase, leading to the accumulation of Axin2 and subsequent downregulation of β-catenin signaling.[3][6]
Figure 1: Mechanism of Action of this compound on the Wnt/β-catenin Signaling Pathway.
Data Presentation
In Vivo Efficacy of this compound in COLO-320DM Xenograft Model
The following tables summarize the dosing regimens and corresponding tumor growth inhibition (TGI) observed in NOD-SCID mice bearing COLO-320DM colorectal cancer xenografts.[6]
Table 1: Intraperitoneal (i.p.) Administration of this compound
| Dose (mg/kg) | Frequency | Tumor Growth Inhibition (TGI) | Reference |
| 100 | Once per day | 32.9% | [6] |
| 300 | Once per day | 44.2% | [6] |
| 150 | Twice per day | 47.2% | [6] |
Table 2: Oral (p.o.) Administration of this compound
| Dose (mg/kg) | Frequency | Tumor Growth Inhibition (TGI) | Reference |
| 300 | Twice per day | 51.9% | [6] |
Note: In these studies, no significant effects on the body weight or general behavior of the mice were observed at the tested doses.[6]
Experimental Protocols
General Protocol for Mouse Xenograft Studies
This protocol outlines a general workflow for evaluating the efficacy of this compound in a subcutaneous colorectal cancer xenograft model.
Figure 2: General Experimental Workflow for a Mouse Xenograft Study.
Detailed Methodologies
1. Cell Culture and Animal Model
-
Cell Line: COLO-320DM, a human colorectal adenocarcinoma cell line with a truncated APC gene, is a suitable model for testing tankyrase inhibitors.[3][6]
-
Animal Strain: Immunodeficient mice, such as NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice, are appropriate for establishing human tumor xenografts.[3][6]
2. Tumor Implantation
-
Harvest colorectal cancer cells (e.g., COLO-320DM) during the logarithmic growth phase.
-
Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel, to a final concentration of approximately 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.
-
Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.
4. Preparation and Administration of this compound
-
Vehicle Preparation: A common vehicle for oral administration is 0.5% methylcellulose solution. For intraperitoneal injection, a solution containing DMSO, PEG300, and saline might be appropriate, though specific solubility characteristics of the compound should be confirmed.
-
This compound Formulation: Prepare a fresh suspension of this compound in the chosen vehicle on each day of dosing.
-
Administration Routes:
-
Dosing Schedule: A typical dosing schedule is once or twice daily for a specified number of weeks (e.g., 5 days on, 2 days off for 2 weeks).[2]
5. Endpoint and Data Analysis
-
The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Monitor animal health and body weight throughout the study.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula:
-
TGI (%) = [1 - (ΔT / ΔC)] x 100
-
Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Concluding Remarks
This compound has demonstrated significant anti-tumor activity in preclinical mouse xenograft models of colorectal cancer through the inhibition of the Wnt/β-catenin signaling pathway.[6] It is effective via both intraperitoneal and oral administration at tolerable doses.[1][6] The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of this compound. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RK-287107 in Colorectal Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-287107 is a potent and specific small-molecule inhibitor of tankyrase-1 and tankyrase-2, which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] In the context of colorectal cancer, aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver of tumorigenesis, often initiated by loss-of-function mutations in the tumor suppressor gene, Adenomatous Polyposis Coli (APC).[1][2][3] Tankyrases play a crucial role in this pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex.[1] By inhibiting tankyrases, this compound stabilizes Axin, leading to the downregulation of β-catenin and the suppression of Wnt target gene expression, ultimately inhibiting the growth of colorectal cancer cells with APC mutations.[1][4]
These application notes provide a comprehensive guide for utilizing this compound in a colorectal cancer cell line study, including detailed experimental protocols, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is tightly regulated. In the absence of a Wnt signal, a destruction complex composed of Axin, APC, GSK3β, and CK1 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrases PARylate (poly-ADP-ribosylate) Axin, leading to its ubiquitination and degradation. This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in proliferation and cell survival, such as MYC and AXIN2.
This compound inhibits the enzymatic activity of tankyrase-1 and -2. This prevents the PARylation and subsequent degradation of Axin, thereby stabilizing the destruction complex and promoting the degradation of β-catenin. The resulting decrease in nuclear β-catenin leads to the downregulation of Wnt target genes and a reduction in cancer cell proliferation.[1]
Cell Line Selection
The efficacy of this compound is highly dependent on the genetic background of the colorectal cancer cells, specifically the mutation status of the APC gene.
| Cell Line | APC Mutation Status | Expected Sensitivity to this compound | Reference |
| COLO-320DM | Short (truncated) | High | [1] |
| SW403 | Short (truncated) | High | [1] |
| RKO | Wild-type | Low / Insensitive | [1] |
| HCT-116 | Wild-type | Low / Insensitive | |
| DLD-1 | Truncated | Moderate |
Recommendation: For a comprehensive study, it is advised to use at least one sensitive cell line (e.g., COLO-320DM or SW403) and one insensitive/wild-type cell line (e.g., RKO) to demonstrate the specificity of this compound's effects.
Experimental Workflow
A typical workflow for evaluating this compound in colorectal cancer cell lines involves a series of in vitro assays to determine its effects on cell viability, apoptosis, cell cycle, and the Wnt/β-catenin signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Colorectal cancer cell lines (e.g., COLO-320DM, RKO)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.01 µM to 10 µM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| This compound Conc. (µM) | Absorbance (570 nm) - COLO-320DM | % Viability - COLO-320DM | Absorbance (570 nm) - RKO | % Viability - RKO |
| 0 (Vehicle) | 100 | 100 | ||
| 0.01 | ||||
| 0.1 | ||||
| 0.5 | ||||
| 1.0 | ||||
| 5.0 | ||||
| 10.0 |
Calculate the half-maximal growth inhibition concentration (GI50). The reported GI50 for this compound in COLO-320DM cells is approximately 0.449 µM.[5]
Western Blot Analysis
This technique is used to detect changes in the protein levels of key components of the Wnt/β-catenin pathway.
Materials:
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Tankyrase, anti-Axin1/2, anti-β-catenin, anti-c-Myc, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 16-24 hours.[5]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Expected Outcomes:
| Treatment | Tankyrase Level | Axin1/2 Level | β-catenin Level | c-Myc Level |
| Vehicle Control | Baseline | Baseline | Baseline | Baseline |
| This compound (low conc.) | Increased | Increased | Decreased | Decreased |
| This compound (high conc.) | Increased | Increased | Decreased | Decreased |
Note: Inhibition of tankyrase prevents its auto-PARylation and subsequent degradation, leading to its accumulation.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the mRNA expression levels of Wnt target genes.
Materials:
-
6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (AXIN2, MYC) and a housekeeping gene (GAPDH or ACTB)
Procedure:
-
Treat cells in 6-well plates with this compound as described for Western blotting.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Data Presentation:
| Treatment | Relative AXIN2 mRNA Expression (Fold Change) | Relative MYC mRNA Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (low conc.) | ||
| This compound (high conc.) |
Expect a dose-dependent decrease in the mRNA levels of AXIN2 and MYC in sensitive cell lines.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
These assays determine if the growth-inhibitory effects of this compound are due to the induction of apoptosis or cell cycle arrest.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Apoptosis Assay Protocol:
-
Treat cells with this compound for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash the fixed cells and treat with RNase A.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation:
Apoptosis Data:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound |
Cell Cycle Data:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| This compound |
Conclusion
This compound is a valuable tool for investigating the role of the Wnt/β-catenin signaling pathway in colorectal cancer. By following these detailed protocols, researchers can effectively characterize the cellular and molecular effects of this potent tankyrase inhibitor in relevant colorectal cancer cell line models. The provided experimental framework will enable the generation of robust and reproducible data for basic research and preclinical drug development.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. broadpharm.com [broadpharm.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
RK-287107 solubility and stability in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and stability of the tankyrase inhibitor, RK-287107, in common laboratory solvents. Adherence to these guidelines will help ensure the integrity and reproducibility of experimental results.
Solubility of this compound
This compound exhibits high solubility in dimethyl sulfoxide (DMSO).[1][2][3][4] Information regarding its solubility in other common laboratory solvents such as ethanol and water is limited, with aqueous solubility appearing to be low, as evidenced by its formulation as a suspension for oral administration in in vivo studies.[5] For in vitro studies, DMSO is the recommended solvent for preparing stock solutions.[1][2][3][4] To achieve maximum solubility in DMSO, it is recommended to use fresh, anhydrous DMSO and ultrasonic agitation.[2][3][4]
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 83 - 125[1][2][3][4] | 199.29 - 300.15[1][2][3][4] | Use of fresh, moisture-free DMSO and ultrasonication is recommended to aid dissolution.[1][2][3][4] |
| Ethanol | Data not available | Data not available | A formulation for intraperitoneal injection contained 8.75% ethanol, suggesting some level of miscibility in ethanol-containing aqueous solutions.[5] |
| Water | Low | Low | For oral administration in animal models, this compound was suspended in 0.5% (w/v) methyl cellulose in water, indicating poor aqueous solubility.[5] |
Stability and Storage of this compound
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The compound is available as a solid powder and as pre-dissolved solutions.
As a Solid:
When stored as a powder, this compound is stable for up to three years at -20°C.[1] Another source suggests storage at 4°C, protected from light.[2][3]
In Solution:
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to keep these aliquots at -80°C, where they are stable for up to one year.[1] For shorter-term storage, solutions are stable for one month at -20°C.[1][3] It is advisable to protect solutions from light.[3] For in vivo experiments, it is best to use freshly prepared solutions.[3]
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years[1] | |
| Solid (Powder) | 4°C | Not specified | Protect from light.[2][3] |
| In DMSO | -80°C | 1 year[1] | Aliquot to avoid freeze-thaw cycles.[1] Some sources suggest 6 months.[3][4] |
| In DMSO | -20°C | 1 month[1][3] | Protect from light.[3] |
Experimental Protocols
Protocol for Determining the Kinetic Solubility of this compound
This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer, a common requirement for in vitro biological assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-compatible for direct UV assay)
-
Pipettes and tips
-
Incubator
-
Nephelometer or UV Spectrophotometer
-
(Optional) Filtration apparatus for direct UV assay
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Serial Dilutions: If necessary, create a series of dilutions from the stock solution in DMSO.
-
Addition to Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution (or dilutions) to a larger volume (e.g., 198 µL) of PBS. Mix thoroughly.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).
-
Measurement:
-
Nephelometric Method: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a DMSO-only control indicates precipitation.
-
Direct UV Method: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate at the appropriate wavelength for this compound.
-
-
Data Analysis: Calculate the solubility by comparing the measurements to a calibration curve of known concentrations of this compound.
Protocol for Assessing the Stability of this compound in Solution
This protocol describes a method to evaluate the stability of this compound in a chosen solvent under specific storage conditions.
Materials:
-
This compound stock solution in the desired solvent (e.g., DMSO)
-
Environmental chamber or incubator set to the desired storage temperature
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Appropriate mobile phase for HPLC analysis
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Initial Analysis (Time 0): Immediately analyze an aliquot of the freshly prepared solution using a validated stability-indicating HPLC method. This will serve as the baseline (T=0) measurement.
-
Storage: Store the remaining solution under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light if necessary.
-
Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 7 days, 1 month), withdraw an aliquot of the stored solution and analyze it using the same HPLC method.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the T=0 measurement. The appearance of new peaks may indicate degradation products. Calculate the percentage of this compound remaining at each time point.
Signaling Pathway Context: Wnt/β-catenin Pathway Inhibition by this compound
This compound is a potent and specific inhibitor of tankyrase-1 and tankyrase-2.[1][6][7][8] Tankyrases are enzymes that poly(ADP-ribosyl)ate (PARylate) Axin, a key component of the β-catenin destruction complex. This PARylation leads to the ubiquitination and subsequent degradation of Axin. By inhibiting tankyrase, this compound prevents Axin degradation, leading to its accumulation.[5][6][7][9] The stabilized Axin enhances the activity of the destruction complex, which promotes the phosphorylation and subsequent degradation of β-catenin.[5][6][7][9] This downregulation of β-catenin signaling inhibits the transcription of Wnt target genes, which can block the growth of certain cancer cells, particularly colorectal cancer cells with APC mutations.[5][6][7][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Detecting RK-287107 Effects on Axin2 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for utilizing Western blotting to detect the pharmacological effects of RK-287107, a potent and specific tankyrase inhibitor, on Axin2 protein levels. Axin2 is a key negative regulator of the Wnt/β-catenin signaling pathway and its accumulation serves as a direct pharmacodynamic biomarker for the activity of tankyrase inhibitors like this compound.[1][2][3] This document includes a summary of the mechanism of action, a detailed experimental protocol, and a table of expected outcomes, making it a valuable resource for researchers in cancer biology and drug development.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[2][3][4] Axin2 is a scaffold protein that plays a crucial role in the β-catenin destruction complex, which targets β-catenin for degradation.[5][6][7] The stability of Axin2 is, in part, regulated by tankyrase, a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[2][3] Tankyrase PARylates Axin2, leading to its ubiquitination and subsequent proteasomal degradation.[2][3][8]
This compound is a small molecule inhibitor of tankyrase-1 and tankyrase-2.[1][9] By inhibiting tankyrase activity, this compound prevents the PARylation of Axin2, leading to its stabilization and accumulation within the cell.[1][2][3] This accumulation of Axin2 enhances the degradation of β-catenin, thereby downregulating Wnt/β-catenin signaling.[1][2][3] Consequently, monitoring Axin2 protein levels by Western blot is a reliable method to assess the cellular activity of this compound.
Mechanism of Action: this compound and Axin2
Caption: this compound inhibits Tankyrase, preventing Axin2 degradation and promoting β-catenin destruction.
Data Presentation
The following table summarizes the expected quantitative effects of this compound on Axin2 protein levels and other related markers based on published data.[1]
| Cell Line/Model | Treatment | Concentration/Dose | Duration | Observed Effect on Axin2 | Downstream Effects | Reference |
| COLO-320DM Cells | This compound | 0.03-10 µM | 16 hours | Accumulation of Axin2 | Downregulation of active β-catenin | [1][9] |
| COLO-320DM Xenograft | This compound | 100 and 300 mg/kg (i.p.) | 5-days on/ 2-days off for 2 weeks | Dose-dependent accumulation of Axin2 in tumor tissues | Inverse correlation with relative tumor size | [1][9] |
Experimental Protocols
Western Blot Protocol for Axin2 Detection
This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, and immunodetection of Axin2.
Materials:
-
Cell Culture: Appropriate cell line (e.g., COLO-320DM) and culture reagents.
-
Treatment: this compound (dissolved in a suitable solvent, e.g., DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: BCA protein assay kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer, loading buffer.
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer, transfer apparatus.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody: Anti-Axin2 antibody (e.g., rabbit monoclonal[10][11] or polyclonal[12][13][14]). Recommended dilution should be optimized, but a starting point of 1:1000 is common.[12]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Loading Control: Antibody against a housekeeping protein (e.g., β-actin, GAPDH).
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 16 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer with inhibitors.
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add loading buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel.
-
Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Axin2 antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the Axin2 signal to the loading control signal.
-
Compare the normalized Axin2 levels in this compound-treated samples to the vehicle control.
-
Caption: Workflow for Western blot analysis of Axin2 protein levels following this compound treatment.
Conclusion
The Western blot protocol detailed in these application notes provides a robust and reliable method for assessing the pharmacodynamic effects of the tankyrase inhibitor this compound. The accumulation of Axin2 protein is a direct and quantifiable indicator of target engagement and downstream pathway modulation. This methodology is essential for the preclinical evaluation of this compound and other tankyrase inhibitors in the context of Wnt/β-catenin-driven cancers.
References
- 1. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Wnt/β-Catenin/Tcf Signaling Induces the Transcription of Axin2, a Negative Regulator of the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The non-redundant nature of the Axin2 regulatory network in the canonical Wnt signaling pathway | bioRxiv [biorxiv.org]
- 7. New insights into the regulation of Axin function in canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Axin-2 | Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Axin2 (76G6) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. Axin2 (D48G4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. AXIN2 antibody (20540-1-AP) | Proteintech [ptglab.com]
- 13. AXIN2 Polyclonal Antibody (PA5-25331) [thermofisher.com]
- 14. stjohnslabs.com [stjohnslabs.com]
Application Notes and Protocols: Luciferase Reporter Assay for Wnt Pathway Inhibition by RK-287107
For Researchers, Scientists, and Drug Development Professionals
Introduction
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation and differentiation.[1][2] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, often driven by mutations in genes like Adenomatous Polyposis Coli (APC).[2][3][4] This has made the Wnt pathway a prime target for therapeutic intervention. RK-287107 is a potent and specific inhibitor of tankyrase 1 and 2, enzymes that play a key role in the degradation of Axin, a negative regulator of β-catenin.[3][5][6][7] By inhibiting tankyrase, this compound leads to the stabilization of Axin, subsequent downregulation of β-catenin, and suppression of Wnt target gene expression.[3][5][6]
The luciferase reporter assay is a widely used method to quantify the activity of the Wnt/β-catenin pathway.[8][9][10] This assay utilizes a reporter construct containing T-cell factor/lymphoid enhancer factor (TCF/LEF) response elements upstream of a luciferase gene.[1][11] In the presence of active Wnt signaling, β-catenin translocates to the nucleus and complexes with TCF/LEF transcription factors, driving the expression of the luciferase reporter. The resulting luminescence is a direct measure of pathway activation and can be used to assess the inhibitory effects of compounds like this compound.[8]
These application notes provide a detailed protocol for utilizing a luciferase reporter assay to evaluate the inhibitory activity of this compound on the Wnt/β-catenin signaling pathway.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC₅₀ (Tankyrase-1) | 14.3 nM | Enzyme Assay | [7] |
| IC₅₀ (Tankyrase-2) | 10.6 nM | Enzyme Assay | [7] |
| IC₅₀ (Wnt Signaling) | 12.1 nM | HEK293 cells (TCF-luciferase reporter) | [7] |
| GI₅₀ (Cell Growth) | 0.449 µM | COLO-320DM (colorectal cancer) | [2][7][12] |
Table 2: Cellular Effects of this compound Treatment
| Cellular Effect | Observation | Cell Line | Reference |
| Axin1/2 Accumulation | Increased protein levels | COLO-320DM | [3][7] |
| Tankyrase Accumulation | Increased protein levels | COLO-320DM | [3] |
| β-catenin Downregulation | Decreased protein levels | COLO-320DM | [3][5][6] |
| TCF/LEF Reporter Activity | Dose-dependent suppression | COLO-320DM, L-Wnt3A stimulated HEK293T | [3] |
| Wnt Target Gene Expression (AXIN2, MYC) | Suppressed mRNA expression | COLO-320DM | [3] |
| Cell Growth Inhibition | High sensitivity in cells with short APC mutations (COLO-320DM, SW403) | Colorectal Cancer Cell Lines | [3][5][6] |
| Cell Growth Inhibition | No significant effect in cells with wild-type APC (RKO, HCT-116) | Colorectal Cancer Cell Lines | [5][6][7] |
Signaling Pathway and Experimental Workflow
Wnt/β-catenin Signaling Pathway and Inhibition by this compound
Caption: Wnt pathway activation and this compound inhibition mechanism.
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for the Wnt pathway luciferase reporter assay.
Experimental Protocols
Materials
-
Cell Lines:
-
HEK293T cells (for Wnt3a-stimulated assays)
-
COLO-320DM cells (APC-mutated colorectal cancer cell line with constitutive Wnt activation)
-
-
Plasmids:
-
TCF/LEF-responsive Firefly Luciferase reporter plasmid (e.g., TOPFlash)
-
Constitutively active Renilla Luciferase plasmid (e.g., pRL-TK) for normalization
-
-
Reagents:
-
This compound (dissolved in DMSO)
-
L-Wnt3a conditioned medium or recombinant Wnt3a
-
Lipofectamine 2000 or other suitable transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Dual-Luciferase® Reporter Assay System
-
-
Equipment:
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Protocol 1: Wnt Pathway Inhibition in Wnt3a-Stimulated HEK293T Cells
This protocol is suitable for screening inhibitors in a well-characterized system where the Wnt pathway is acutely activated.
-
Cell Seeding:
-
A day prior to transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
Prepare a DNA master mix by co-transfecting the TCF/LEF-responsive Firefly Luciferase reporter and the Renilla Luciferase control plasmid at a ratio of 10:1.
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with 90 µL of fresh medium containing 50% L-Wnt3a conditioned medium (to stimulate the Wnt pathway).
-
Prepare serial dilutions of this compound in the appropriate medium. Add 10 µL of the this compound dilutions to the respective wells. Include a DMSO vehicle control.
-
Incubate the plate for an additional 24-30 hours.[3]
-
-
Luciferase Assay:
-
Remove the medium from the wells and wash once with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Measure Firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO-treated control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: Wnt Pathway Inhibition in COLO-320DM Cells
This protocol is designed to assess the effect of this compound on a cancer cell line with endogenously activated Wnt signaling due to an APC mutation.
-
Cell Seeding:
-
Seed COLO-320DM cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
Transfect the cells with the TCF/LEF Firefly Luciferase reporter and Renilla Luciferase control plasmids as described in Protocol 1, step 2.
-
Incubate for 24 hours.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with 90 µL of fresh complete growth medium.
-
Add 10 µL of serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
Incubate for 30 hours.[3]
-
-
Luciferase Assay:
-
Perform the Dual-Luciferase® Reporter Assay as described in Protocol 1, step 4.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1, step 5 to determine the inhibitory effect of this compound on constitutive Wnt signaling.
-
Logical Relationship of this compound Inhibition
Caption: Logical flow of this compound's mechanism of action.
Conclusion
The luciferase reporter assay is a robust and sensitive method for quantifying the inhibition of the Wnt/β-catenin signaling pathway by this compound. The provided protocols offer a framework for assessing the compound's activity in both stimulated and constitutively active Wnt signaling contexts. This approach is invaluable for the preclinical evaluation of tankyrase inhibitors and for elucidating their mechanism of action in relevant cellular models.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. goldbio.com [goldbio.com]
- 9. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 10. opentrons.com [opentrons.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. mdpi.com [mdpi.com]
Application Notes: qRT-PCR Analysis of MYC Expression Following RK-287107 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proto-oncogene MYC is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many human cancers.[1] RK-287107 is a potent and specific small molecule inhibitor of tankyrase 1 and 2.[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[2][3] In many cancers, particularly colorectal cancer, aberrant Wnt signaling leads to the stabilization of β-catenin, which then translocates to the nucleus and activates the transcription of target genes, including MYC.[1][2]
This compound exerts its anti-tumor effects by inhibiting tankyrase, which leads to the stabilization of Axin, a key component of the β-catenin destruction complex.[2][3] This enhanced destruction complex activity results in the degradation of β-catenin, thereby reducing the transcription of Wnt target genes like MYC.[1][2] These application notes provide a detailed protocol for the quantitative analysis of MYC mRNA expression in cancer cells treated with this compound using reverse transcription quantitative polymerase chain reaction (qRT-PCR).
Mechanism of Action: this compound and MYC Downregulation
This compound targets the Wnt/β-catenin pathway, a critical signaling cascade in both development and disease. In the absence of Wnt signaling, a "destruction complex" comprising Axin, APC, CK1, and GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Tankyrase destabilizes Axin through PARylation, leading to its degradation and the subsequent accumulation of β-catenin. By inhibiting tankyrase, this compound stabilizes Axin, enhances the activity of the destruction complex, and promotes the degradation of β-catenin. This prevents β-catenin from entering the nucleus and activating the transcription of its target genes, most notably the MYC oncogene.[1][2]
Data Presentation
The following table summarizes representative data on the downregulation of MYC mRNA expression in the COLO-320DM human colorectal cancer cell line following treatment with the tankyrase inhibitor G007-LK, a compound with a similar mechanism of action to this compound.[4] this compound has been reported to be even more potent than G007-LK.[1][2]
| Cell Line | Treatment (24h) | Target Gene | Log2 Fold Change | Normalized Expression (Relative to DMSO) |
| COLO-320DM | DMSO (0.01%) | MYC | 0.00 | 1.00 |
| COLO-320DM | G007-LK (1 µM) | MYC | -1.58 | 0.33 |
Data is derived from RNA sequencing analysis and is presented to illustrate the expected outcome of tankyrase inhibition on MYC expression. Actual results may vary.[4]
Experimental Protocols
This section provides a comprehensive protocol for analyzing MYC gene expression in response to this compound treatment using a two-step qRT-PCR approach with SYBR Green detection.
Experimental Workflow
Cell Culture and Treatment
-
Cell Line: Human colorectal carcinoma, COLO-320DM.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: Seed COLO-320DM cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat cells with the desired concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate treated cells for a specified duration (e.g., 24 hours).
-
Total RNA Extraction
-
Reagents: TRIzol reagent or a commercial RNA purification kit.
-
Procedure (using TRIzol):
-
Aspirate the culture medium from the wells.
-
Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in RNase-free water.
-
RNA Quantification and Quality Control
-
Quantification: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a NanoDrop spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity Check (Optional): Assess RNA integrity by running an aliquot on a 1% agarose gel. The presence of sharp 28S and 18S ribosomal RNA bands indicates intact RNA.
cDNA Synthesis (Reverse Transcription)
-
Reagents: A commercial cDNA synthesis kit (e.g., SuperScript™ III First-Strand Synthesis System).
-
Procedure:
-
In a PCR tube, combine 1 µg of total RNA, 1 µL of oligo(dT)₂₀ primer (50 µM), 1 µL of 10 mM dNTP mix, and RNase-free water to a final volume of 13 µL.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing:
-
4 µL of 5X First-Strand Buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNaseOUT™ Recombinant RNase Inhibitor
-
-
Add 6 µL of the master mix to each RNA/primer mixture.
-
Add 1 µL of SuperScript™ III Reverse Transcriptase (200 U/µL).
-
Incubate at 50°C for 60 minutes.
-
Terminate the reaction by incubating at 70°C for 15 minutes.
-
Store the resulting cDNA at -20°C.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Reagents: SYBR Green PCR Master Mix.
-
Primer Sequences (Human):
-
MYC
-
Forward: 5'-GCTGCTTAGACGCTGGATTT-3'
-
Reverse: 5'-TAACGTTGAGGGGCATCG-3'
-
-
ACTB (β-actin, Housekeeping Gene)
-
Forward: 5'-CACCATTGGCAATGAGCGGTTC-3'
-
Reverse: 5'-AGGTCTTTGCGGATGTCCACGT-3'
-
-
-
Reaction Setup (per 20 µL reaction):
-
10 µL of 2X SYBR Green PCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-Free Water
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds
-
60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis
-
Determine Ct Values: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a predetermined threshold.
-
Calculate ΔCt: Normalize the Ct value of the target gene (MYC) to the Ct value of the housekeeping gene (ACTB).
-
ΔCt = Ct(MYC) - Ct(ACTB)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control (DMSO) sample.
-
ΔΔCt = ΔCt(Treated) - ΔCt(Control)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Conclusion
This application note provides a comprehensive guide for the analysis of MYC expression in response to this compound treatment. The provided protocols and background information will enable researchers to accurately quantify the downregulation of this key oncogene, thereby facilitating the investigation of this compound's mechanism of action and its potential as a therapeutic agent. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for drug development and cancer research applications.
References
- 1. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of GI50 of RK-287107 in Cancer Cells using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
RK-287107 is a potent and specific small-molecule inhibitor of tankyrase-1 and tankyrase-2, key enzymes in the Wnt/β-catenin signaling pathway.[1][2][3] Aberrant activation of this pathway is a critical driver in the development and progression of various cancers, particularly colorectal cancer.[1][3][4] this compound exerts its anti-cancer effects by stabilizing Axin, a negative regulator of β-catenin. This leads to the downregulation of β-catenin and its downstream targets, ultimately inhibiting the growth of cancer cells with mutations in the Adenomatous Polyposis Coli (APC) gene.[1][5] This document provides a detailed protocol for determining the 50% growth inhibition (GI50) of this compound in cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Mechanism of Action: this compound in the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. In many cancers, mutations in components of this pathway, such as APC, lead to the accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it activates the transcription of target genes like MYC, promoting uncontrolled cell growth.[6][1]
Tankyrase enzymes (TNKS1 and TNKS2) play a pivotal role in this process by poly(ADP-ribosyl)ating (PARylating) Axin, a key component of the β-catenin destruction complex. This PARylation marks Axin for ubiquitin-dependent degradation, thereby preventing it from mediating the destruction of β-catenin.[1][5]
This compound specifically inhibits the enzymatic activity of tankyrase-1 and tankyrase-2.[2] This inhibition prevents the PARylation and subsequent degradation of Axin. The stabilized Axin then facilitates the phosphorylation and degradation of β-catenin, leading to the downregulation of Wnt/β-catenin signaling and a reduction in the proliferation of cancer cells dependent on this pathway.[1]
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Experimental Protocol: MTT Assay for GI50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials
-
Cancer cell line (e.g., COLO-320DM, SW403)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cancer cells and perform a cell count.
-
Dilute the cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µM). Prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for an additional 72 hours.
-
-
MTT Assay:
-
After the 72-hour incubation with the drug, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Experimental Workflow
Caption: Step-by-step workflow for the MTT assay to determine GI50.
Data Presentation and Analysis
The absorbance values obtained from the microplate reader are directly proportional to the number of viable cells. To determine the GI50, the percentage of growth inhibition is calculated for each concentration of this compound.
Calculation of Percent Growth Inhibition:
-
% Growth Inhibition = 100 - [ (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 ]
The GI50 value is the concentration of the drug that causes a 50% reduction in cell growth. This can be determined by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Microsoft Excel).
Example Data Table
Below is an example of how to structure the data obtained from an MTT assay with COLO-320DM cells treated with this compound.
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Growth Inhibition |
| 0 (Vehicle) | 1.25 ± 0.08 | 0% |
| 0.01 | 1.18 ± 0.06 | 5.6% |
| 0.1 | 0.95 ± 0.05 | 24.0% |
| 0.5 | 0.61 ± 0.04 | 51.2% |
| 1 | 0.42 ± 0.03 | 66.4% |
| 5 | 0.15 ± 0.02 | 88.0% |
| 10 | 0.08 ± 0.01 | 93.6% |
From this data, a dose-response curve can be generated, and the GI50 value can be calculated. For this compound in COLO-320DM cells, a GI50 value of approximately 0.449 µM has been reported.[2][7]
The MTT assay is a reliable and straightforward method for determining the in vitro efficacy of anti-cancer compounds like this compound. By following this detailed protocol, researchers can accurately determine the GI50 value, providing a quantitative measure of the compound's potency in inhibiting cancer cell growth. This information is critical for the preclinical evaluation and further development of novel cancer therapeutics targeting the Wnt/β-catenin pathway.
References
- 1. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Immunohistochemical Analysis of β-Catenin Localization Following Treatment with RK-287107
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Dysregulation of this pathway, often leading to the accumulation of β-catenin in the nucleus, is a hallmark of various cancers, particularly colorectal cancer.[2] In the absence of a Wnt signal, a destruction complex, composed of Axin, APC, CK1, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3] Wnt ligand binding to its receptor complex leads to the disassembly of the destruction complex, stabilizing β-catenin, which then translocates to the nucleus.[4][5] In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of target genes involved in cell proliferation and survival.[1]
RK-287107 is a potent and specific small molecule inhibitor of tankyrase 1 and 2.[2][6] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family that play a key role in the Wnt/β-catenin pathway by PARylating Axin, which leads to its ubiquitination and degradation.[2] By inhibiting tankyrase activity, this compound stabilizes Axin, thereby promoting the degradation of β-catenin and inhibiting the downstream signaling cascade.[6] This application note provides a protocol for the immunohistochemical (IHC) detection of β-catenin to assess the pharmacological effects of this compound on its subcellular localization.
Principle of the Assay
This protocol describes the use of immunohistochemistry (IHC) to visualize the subcellular localization of β-catenin in formalin-fixed, paraffin-embedded (FFPE) cell pellets or tissue sections. The assay is based on the highly specific binding of a primary antibody to the β-catenin protein. A secondary antibody conjugated to an enzyme (such as horseradish peroxidase) is then used to detect the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen-antibody reaction, allowing for the microscopic visualization of β-catenin localization. Treatment of cells with this compound is expected to decrease the nuclear pool of β-catenin, which can be quantified by analyzing the staining intensity.
Effects of this compound on β-Catenin Localization
Preclinical studies have demonstrated that this compound effectively downregulates β-catenin signaling.[6] In colorectal cancer cell lines with aberrant Wnt signaling, such as COLO-320DM, this compound treatment leads to a significant reduction in the levels of active (non-phosphorylated) β-catenin in the nucleus.[6] This effect can be visualized and quantified using immunofluorescence or immunohistochemistry.
Data Presentation
The following table summarizes the quantitative analysis of active β-catenin immunofluorescence intensity in COLO-320DM cells treated with this compound and other relevant compounds.
| Treatment Group | Concentration | Incubation Time | Mean Nuclear Fluorescence Intensity (% of DMSO control) |
| DMSO (Vehicle) | - | 24 hours | 100% |
| This compound | 1 µM | 24 hours | 0.63% [1] |
| G007-LK (Tankyrase Inhibitor) | 1 µM | 24 hours | 26.4%[1] |
| Olaparib (PARP1/2 Inhibitor) | 1 µM | 24 hours | 106%[1] |
Table 1: Quantitative analysis of nuclear active β-catenin immunofluorescence intensity in COLO-320DM cells. Data is representative of previously published findings.[1]
Experimental Protocols
Cell Culture and Treatment
-
Culture COLO-320DM cells in appropriate media and conditions.
-
Seed cells onto glass coverslips in a 6-well plate or in a flask for cell pellet preparation.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
Preparation of FFPE Cell Pellets
-
Following treatment, harvest the cells by trypsinization.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Centrifuge to obtain a cell pellet.
-
Fix the cell pellet in 10% neutral buffered formalin for at least 1 hour.
-
Process the fixed cell pellet through a series of graded alcohols and xylene.
-
Embed the cell pellet in paraffin wax.
Immunohistochemistry Protocol for β-Catenin
This protocol is adapted for formalin-fixed, paraffin-embedded tissue sections or cell pellets.[7][8][9]
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against β-catenin (e.g., anti-non-phosphorylated β-catenin antibody)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes, 5 minutes each), 95% ethanol (2 changes, 5 minutes each), 70% ethanol (1 change, 5 minutes).
-
Wash in deionized water (2 changes, 5 minutes each).[7]
-
-
Antigen Retrieval:
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10-30 minutes to quench endogenous peroxidase activity.
-
Rinse with deionized water and then with PBS.[7]
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to block non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary β-catenin antibody to its optimal concentration in blocking buffer.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS containing 0.05% Tween 20 (PBST) (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[9]
-
-
Signal Amplification:
-
Wash slides with PBST (3 changes, 5 minutes each).
-
Incubate with ABC reagent for 30 minutes at room temperature.[9]
-
-
Visualization:
-
Wash slides with PBST (3 changes, 5 minutes each).
-
Incubate with DAB substrate until the desired brown color intensity is reached (monitor under a microscope).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-5 minutes.
-
"Blue" the hematoxylin in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols and xylene.
-
Mount the coverslip with a permanent mounting medium.
-
Image Acquisition and Analysis
-
Examine the slides under a light microscope.
-
Capture images of representative fields for each treatment condition.
-
Assess the subcellular localization of β-catenin (membranous, cytoplasmic, nuclear).
-
For quantitative analysis, use image analysis software (e.g., ImageJ) to measure the staining intensity in the nucleus of a defined number of cells for each condition.
Visualizations
Caption: Wnt/β-catenin signaling and this compound mechanism.
Caption: Immunohistochemistry workflow for β-catenin.
References
- 1. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tankyrase inhibition interferes with junction remodeling, induces leakiness, and disturbs YAP1/TAZ signaling in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
Troubleshooting & Optimization
RK-287107 off-target effects in cancer research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tankyrase inhibitor, RK-287107.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2).[1][2][3][4] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[3] In the canonical Wnt/β-catenin signaling pathway, tankyrases PARsylate (add poly(ADP-ribose) chains to) the scaffold protein Axin, targeting it for ubiquitin-dependent degradation. By inhibiting tankyrases, this compound prevents Axin degradation, leading to the stabilization of the β-catenin destruction complex. This complex then promotes the phosphorylation and subsequent degradation of β-catenin. In many colorectal cancers with mutations in the APC gene, this pathway is constitutively active. This compound's inhibition of tankyrase effectively suppresses this aberrant signaling, leading to reduced proliferation of cancer cells dependent on Wnt/β-catenin signaling.[1][3][4]
Q2: What are the reported IC50 values for this compound against its primary targets?
A2: In vitro studies have demonstrated that this compound is a potent inhibitor of both tankyrase-1 and tankyrase-2.[1][3][4]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Tankyrase-1 | 14.3 |
| Tankyrase-2 | 10.6 |
Q3: Is there a known off-target profile for this compound?
Q4: What is the observed effect of this compound on cancer cell proliferation in vitro?
A4: this compound has been shown to inhibit the growth of colorectal cancer cell lines with mutations in the APC gene, which are dependent on Wnt/β-catenin signaling. For example, the 50% growth inhibition (GI50) value for this compound in COLO-320DM cells is 0.449 μM.[1]
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | APC Status | GI50 (μM) |
| COLO-320DM | Mutant | 0.449 |
| SW403 | Mutant | Not specified, but sensitive |
| RKO | Wild-type | Not sensitive |
Q5: What are the expected in vivo effects of this compound in preclinical cancer models?
A5: In mouse xenograft models using human colorectal cancer cell lines with APC mutations (e.g., COLO-320DM), administration of this compound has been shown to suppress tumor growth.[1][4] For instance, intraperitoneal administration of this compound at 100 mg/kg and 300 mg/kg once daily resulted in 32.9% and 44.2% tumor growth inhibition, respectively, without significant effects on the body weight of the mice.[1]
Troubleshooting Guides
Guide 1: Inconsistent or No Inhibition of Cell Viability in MTT Assay
| Potential Problem | Possible Cause | Recommended Solution |
| No observable effect on cell viability | Cell line is not dependent on Wnt/β-catenin signaling (e.g., wild-type APC). | Confirm the genetic background of your cell line. Use a positive control cell line known to be sensitive to tankyrase inhibition (e.g., COLO-320DM, SW403).[1] |
| Incorrect concentration of this compound used. | Perform a dose-response experiment to determine the optimal concentration for your cell line. The GI50 for sensitive lines is in the sub-micromolar range.[1] | |
| Degraded this compound compound. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions. | |
| High variability between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting into wells.[7] |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[7] | |
| Incomplete formazan crystal solubilization. | Ensure complete mixing after adding the solubilization buffer. Incubate for a sufficient time to allow for full dissolution of the formazan crystals. | |
| MTT reagent turning purple in media alone | Contamination of media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique during the experiment.[8] |
Guide 2: Unexpected Results in Western Blot for On-Target Effects (Axin2/β-catenin)
| Potential Problem | Possible Cause | Recommended Solution |
| No increase in Axin2 levels after this compound treatment | Insufficient treatment time or concentration. | Optimize the treatment duration and concentration of this compound. A time course experiment (e.g., 4, 8, 16, 24 hours) is recommended. |
| Poor antibody quality. | Validate your Axin2 antibody with a positive control. | |
| Protein degradation. | Use fresh cell lysates and always include protease inhibitors in your lysis buffer.[9] | |
| No decrease in β-catenin levels after this compound treatment | Cell line is not sensitive to Wnt pathway inhibition. | Confirm that your cell line has an APC mutation and is dependent on Wnt signaling. |
| Subcellular fractionation issue. | Analyze both cytoplasmic and nuclear fractions to observe changes in β-catenin levels. A decrease is expected in both compartments. | |
| High background on the blot. | Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST). Ensure adequate washing steps.[9][10] | |
| Multiple non-specific bands | Antibody cross-reactivity. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity of the antibody's epitope. |
| Too much protein loaded. | Reduce the amount of protein loaded per well.[9] |
Guide 3: Issues with TCF/LEF Reporter Assay
| Potential Problem | Possible Cause | Recommended Solution |
| High background luciferase activity in control wells | Leaky promoter in the reporter construct. | Use a reporter with a minimal promoter. Include a negative control reporter (e.g., FOPflash with mutated TCF/LEF binding sites). |
| Off-target effects of the vehicle (e.g., DMSO). | Test different concentrations of the vehicle to determine a non-toxic and non-interfering concentration. | |
| No decrease in luciferase activity after this compound treatment in a Wnt-stimulated system | Insufficient stimulation of the Wnt pathway. | Optimize the concentration of the Wnt ligand (e.g., Wnt3a-conditioned media) or the activator (e.g., LiCl). |
| Low transfection efficiency. | Optimize your transfection protocol. Use a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[11] | |
| High variability between replicates | Inconsistent transfection. | Prepare a master mix of DNA and transfection reagent to add to each well. |
| Cell health issues. | Ensure cells are healthy and in the logarithmic growth phase at the time of transfection. |
Experimental Protocols & Methodologies
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Axin2, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
TCF/LEF Reporter Assay
-
Transfection: Co-transfect cells in a 96-well plate with a TCF/LEF-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Treatment: After 24 hours, treat the cells with this compound in the presence or absence of a Wnt pathway activator (e.g., Wnt3a-conditioned medium or LiCl).
-
Cell Lysis: After 24-48 hours of treatment, lyse the cells using the luciferase assay buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Mouse Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., COLO-320DM) into the flank of immunodeficient mice (e.g., NOD-SCID).[1]
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 100-300 mg/kg) or vehicle control intraperitoneally or orally once daily.[1]
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the treatment period.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Overcoming RK-287107 Resistance in Colorectal Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tankyrase inhibitor, RK-287107, in colorectal cancer (CRC) cell models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
1. Issue: Low or No Efficacy of this compound in CRC Cell Lines
-
Question: My CRC cell line is not responding to this compound treatment, even at high concentrations. What could be the reason?
-
Answer:
-
Intrinsic Resistance: The primary determinant of sensitivity to this compound is the mutation status of the Adenomatous Polyposis Coli (APC) gene.[1][2] CRC cell lines with wild-type APC, such as RKO cells, are intrinsically resistant to tankyrase inhibitors.[1] this compound is most effective in CRC cells harboring short, truncating APC mutations (e.g., COLO-320DM, SW403), which leads to β-catenin dependence.[1][2]
-
Acquired Resistance: If the cell line was previously sensitive to this compound, it may have developed acquired resistance. A key mechanism of acquired resistance to tankyrase inhibitors is the activation of alternative signaling pathways, particularly the mTOR pathway.
-
Experimental Variability: Ensure proper drug concentration, cell seeding density, and incubation time. Verify the viability and passage number of your cell line.
-
Troubleshooting Steps:
-
Verify APC Mutation Status: Sequence the APC gene in your cell line to confirm if it has a sensitizing mutation.
-
Assess Wnt/β-catenin Pathway Activity: In sensitive cells, this compound treatment should lead to the accumulation of Axin2 and a decrease in active β-catenin.[1] Perform a Western blot to check the levels of these proteins.
-
Evaluate mTOR Pathway Activation: In cases of suspected acquired resistance, assess the phosphorylation status of key mTOR pathway proteins (e.g., p-S6K, p-4E-BP1) by Western blot. Upregulation of mTOR signaling can confer resistance to tankyrase inhibitors.
-
Consider Combination Therapy: To overcome resistance, consider combining this compound with an mTOR inhibitor (e.g., everolimus, rapamycin). This combination has been shown to reverse resistance to tankyrase inhibitors.
2. Issue: Inconsistent Results in Cell Viability Assays
-
Question: I am getting variable results in my MTT or other cell viability assays when treating with this compound. How can I improve consistency?
-
Answer:
-
Assay Duration: Tankyrase inhibitors like this compound may require a longer treatment duration to observe significant effects on cell proliferation compared to cytotoxic agents.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the final readout.
-
Drug Stability: Ensure the proper storage and handling of the this compound compound to maintain its activity.
-
Troubleshooting Steps:
-
Optimize Treatment Duration: Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint for your cell line.
-
Standardize Seeding Density: Perform a cell titration experiment to find the optimal seeding density that allows for logarithmic growth throughout the assay period.
-
Use a Positive Control: Include a cell line known to be sensitive to this compound (e.g., COLO-320DM) as a positive control in your experiments.
-
Confirm with an Orthogonal Assay: Use a secondary, different type of viability or proliferation assay (e.g., crystal violet staining, direct cell counting, or a BrdU incorporation assay) to validate your findings.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of tankyrase 1 and 2.[2] Tankyrases are enzymes that poly(ADP-ribosyl)ate (PARylate) Axin, a key component of the β-catenin destruction complex. This PARylation leads to the ubiquitination and degradation of Axin. By inhibiting tankyrases, this compound stabilizes Axin, which in turn promotes the degradation of β-catenin.[1] This leads to the downregulation of Wnt/β-catenin signaling and inhibits the growth of β-catenin-dependent colorectal cancer cells.[1]
2. Which colorectal cancer cell lines are sensitive to this compound?
CRC cell lines with truncating mutations in the APC gene that result in the loss of all β-catenin binding domains are generally sensitive to this compound. A well-characterized sensitive cell line is COLO-320DM .[1]
3. Which colorectal cancer cell lines are resistant to this compound?
CRC cell lines with wild-type APC (e.g., RKO ) or those that have developed acquired resistance are resistant to this compound.[1]
4. What are the known mechanisms of acquired resistance to this compound?
The primary mechanism of acquired resistance to tankyrase inhibitors identified so far is the upregulation of the mTOR signaling pathway . Cells can bypass their dependency on the Wnt/β-catenin pathway for proliferation by activating mTOR signaling.
5. How can I overcome this compound resistance in my experiments?
For intrinsic resistance, it is a matter of cell line selection based on APC mutation status. For acquired resistance, a combination therapy approach is recommended. The co-administration of this compound with an mTOR inhibitor can re-sensitize resistant cells to the effects of the tankyrase inhibitor.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | APC Status | GI50 (µM) for this compound | Reference |
| COLO-320DM | Mutant (short truncation) | 0.449 | [1] |
| SW403 | Mutant (short truncation) | Sensitive (GI50 not specified) | [1] |
| RKO | Wild-type | Insensitive | [1] |
| HCT-116 | Mutant (CTNNB1) | Insensitive | [1] |
| DLD-1 | Mutant | Insensitive | [1] |
| HCC2998 | Mutant | Insensitive | [1] |
Table 2: Efficacy of Tankyrase Inhibitors in Sensitive vs. Acquired Resistant Cell Lines
| Cell Line | Compound | GI50 (µM) | Fold Resistance | Reference |
| COLO-320DM (Parental) | IWR-1 | 0.87 | - | |
| 320-IWR (Resistant) | IWR-1 | > 9 | > 10.3 | |
| COLO-320DM (Parental) | G007-LK | 0.71 | - | |
| 320-IWR (Resistant) | G007-LK | 7.0 | 9.9 |
Detailed Experimental Protocols
1. Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
2. Protocol: Western Blot for Wnt/β-catenin and mTOR Pathway Proteins
-
Cell Lysis: Treat cells with this compound and/or other inhibitors for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Axin2, active β-catenin, p-S6K, S6K, p-4E-BP1, 4E-BP1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
3. Protocol: Generation of an this compound-Resistant Cell Line
-
Initial Treatment: Culture a sensitive cell line (e.g., COLO-320DM) in the continuous presence of a low concentration of this compound (e.g., starting at the GI25 concentration).
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner.
-
Clonal Selection: After several months of continuous culture with a high concentration of the inhibitor, the surviving cell population will be enriched for resistant cells. Isolate single-cell clones by limiting dilution or other cloning methods.
-
Characterization: Expand the resistant clones and confirm their resistance to this compound using a cell viability assay compared to the parental cell line. Characterize the underlying resistance mechanisms (e.g., by Western blotting for mTOR pathway activation).
Visualizations
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Caption: Acquired resistance to this compound and combination therapy strategy.
Caption: Experimental workflow for studying this compound and its resistance.
References
- 1. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting RK-287107 insolubility in aqueous solutions
Technical Support Center: RK-287107
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing insolubility issues with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] this compound is highly soluble in DMSO, with concentrations of up to 125 mg/mL being achievable.[2][3] When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the compound's solubility.[4]
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What happened?
A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in water.[1] While DMSO can dissolve the compound at high concentrations, adding this stock to an aqueous medium drastically lowers the solvent's overall solvating power, causing the compound to crash out of solution. To avoid this, it is critical to ensure the final concentration of DMSO in your aqueous solution is as low as possible while still maintaining the solubility of this compound.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance for DMSO varies significantly between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, as concentrations above this can cause cellular stress or toxicity.[5] Some studies suggest that even concentrations as low as 0.1% are preferable for sensitive assays.[6] It is always best practice to run a vehicle control (medium with the same final concentration of DMSO) to assess its effect on your specific cell line.
Q4: Can I heat the solution to help dissolve this compound?
A4: Gentle warming can be a useful technique to aid in the dissolution of compounds. However, the thermal stability of this compound has not been widely reported. Therefore, prolonged or high-temperature heating is not recommended as it may risk degrading the compound. If you choose to warm your solution, do so gently (e.g., a 37°C water bath) for a short period.
Solubility Data
The following table summarizes the solubility of this compound in various solvents. This data is essential for planning your experiments and preparing appropriate solutions.
| Solvent | Solubility (25°C) | Reference |
| DMSO | ≥ 83 mg/mL (199.29 mM) | [1][4] |
| DMSO (with ultrasonic) | 125 mg/mL (300.15 mM) | [2][3] |
| Water | Insoluble | [1] |
| 10% DMSO in 90% Saline | Not specified, but used for in vivo studies | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | ≥ 2.08 mg/mL (4.99 mM) | [2] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (4.99 mM) | [2] |
| 10% DMSO in 90% corn oil | ≥ 2.08 mg/mL (4.99 mM) | [2] |
Troubleshooting Guides
This section provides detailed, step-by-step guidance to address common insolubility issues encountered with this compound.
Issue 1: this compound Powder Will Not Dissolve in Aqueous Buffer
If you are attempting to dissolve solid this compound directly into an aqueous buffer and are observing insolubility, follow this guide.
Root Cause: this compound has very low aqueous solubility.[1] Direct dissolution in aqueous media is not a viable method for achieving a desired concentration for most biological experiments.
Solution Workflow:
Caption: Workflow for addressing direct insolubility of this compound powder.
Detailed Protocol: Preparing a DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve your target high concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[2][3] The solution should be clear and free of any visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
Issue 2: Precipitation Occurs Upon Dilution of DMSO Stock into Aqueous Media
This is the most frequent challenge. The following decision tree will help you systematically troubleshoot and resolve this issue.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting this compound precipitation.
Experimental Protocols for Advanced Solubilization
If lowering the final concentration is not an option for your experimental design, consider these advanced methods.
Protocol 1: Using Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when used in combination with water.[8][9][10]
-
Co-solvent Selection: Common co-solvents for in vitro studies include PEG-300, PEG-400, and propylene glycol.[10]
-
Formulation Preparation: A formulation successfully used for in vivo studies with this compound involved a multi-component system.[2] You can adapt this for in vitro use:
-
Prepare your this compound stock in DMSO.
-
In a separate tube, mix PEG300 (e.g., to a final concentration of 10-20%) and a small amount of a surfactant like Tween-80 (e.g., 1-5%) into your aqueous buffer.
-
Slowly add the DMSO stock solution to the co-solvent/buffer mixture while vortexing. This gradual addition is key to preventing precipitation.
-
-
Vehicle Control: It is critical to prepare a vehicle control containing the exact same concentrations of DMSO, PEG300, and Tween-80 to test for any effects of the formulation on your experiment.
Protocol 2: Using Cyclodextrins
Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior that can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility.[11]
-
Cyclodextrin Selection: Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been used in formulations for this compound.[2]
-
Preparation:
-
Prepare a solution of SBE-β-CD (e.g., 20% w/v) in your desired aqueous buffer or saline.
-
Prepare a concentrated stock of this compound in DMSO.
-
Slowly pipette the DMSO stock into the SBE-β-CD solution while vortexing. The cyclodextrin will help to keep the this compound in solution.
-
-
Vehicle Control: As with co-solvents, a vehicle control with identical concentrations of DMSO and SBE-β-CD is mandatory.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from RK-287107 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using RK-287107. The information is designed to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Unexpectedly, this compound is showing cytotoxicity in my APC wild-type (β-catenin-independent) cancer cell line. What could be the reason?
A1: This is an unexpected result as this compound is designed to be specific for cancer cells with activating mutations in the Wnt/β-catenin pathway, typically characterized by truncated APC.[1][2][3] Here are a few possibilities to investigate:
-
Off-Target Effects: While this compound is reported to be highly specific for tankyrases over PARP1, at higher concentrations, unforeseen off-target effects on other cellular kinases or pathways cannot be entirely ruled out.[1] It is crucial to perform a dose-response curve to determine if the observed cytotoxicity occurs only at high concentrations.
-
Cell Line Specific Dependencies: Your specific cell line, while categorized as APC wild-type, might have unique dependencies or genetic alterations that render it sensitive to tankyrase inhibition through a non-canonical pathway.
-
Experimental Artifacts: Review your experimental setup. Issues such as compound solubility, stability in media over the course of the experiment, or interactions with media components could lead to misleading results.
Troubleshooting Steps:
-
Confirm Genotype: Re-verify the APC and β-catenin (CTNNB1) mutation status of your cell line.
-
Dose-Response Analysis: Perform a comprehensive dose-response experiment to determine the GI50. Compare this to the known effective concentrations in sensitive cell lines (e.g., COLO-320DM).
-
Alternative Viability Assays: Use a non-metabolic cell viability assay (e.g., Trypan Blue exclusion, CellTox™ Green) to confirm the results from MTT or other metabolic assays. Some compounds can interfere with cellular metabolism, leading to inaccurate readings in assays like the MTT.[4][5]
-
Mechanism of Action Confirmation: Perform a Western blot to check for the accumulation of Axin2, a direct pharmacodynamic biomarker of tankyrase inhibition.[1][2] If Axin2 does not accumulate, the observed cytotoxicity is likely independent of tankyrase inhibition.
Q2: I am not observing the expected decrease in β-catenin levels or its target genes (e.g., MYC, AXIN2) after treating sensitive cells with this compound. What should I check?
A2: This suggests a potential issue with either the experimental setup or the development of resistance.
-
Compound Inactivity: Ensure the compound has been stored correctly and that the working solution is freshly prepared. This compound may have limited stability in aqueous solutions over extended periods.
-
Insufficient Incubation Time: The downstream effects on β-catenin and its target genes are time-dependent. You may need to perform a time-course experiment.
-
Cellular Resistance: Cells can develop resistance to tankyrase inhibitors. One known mechanism is the upregulation of parallel signaling pathways, such as the mTOR pathway.[6] In such cases, the cells may no longer rely on the Wnt/β-catenin pathway for proliferation.[6]
-
Western Blotting Issues: The lack of signal could be a technical issue with the Western blot itself.
Troubleshooting Steps:
-
Positive Control: Use a known sensitive cell line (e.g., COLO-320DM) in parallel to confirm the activity of your this compound stock.
-
Pharmacodynamic Marker: First, check for the accumulation of Axin1/2 and tankyrase itself via Western blot.[1] This is the most direct and immediate downstream effect of this compound activity. If these proteins are accumulating, the compound is active, and the issue lies further downstream.
-
Time-Course Experiment: Analyze protein and mRNA levels at multiple time points (e.g., 8, 16, 24, 48 hours) to capture the dynamics of the signaling cascade.
-
Western Blot Optimization: Troubleshoot your Western blot protocol. This includes checking antibody quality, protein loading amounts, transfer efficiency, and the use of fresh protease and phosphatase inhibitors during lysate preparation.[7][8][9]
Q3: My in vitro results with this compound are promising, but the in vivo xenograft study shows minimal tumor growth inhibition and/or toxicity. What could be the cause?
A3: Discrepancies between in vitro and in vivo results are common and can be attributed to several factors related to pharmacokinetics and animal physiology.
-
Pharmacokinetics: this compound has been noted to have lower metabolic stability compared to other tankyrase inhibitors like G007-LK.[1] This could lead to rapid clearance in vivo, preventing the compound from reaching effective concentrations in the tumor tissue.
-
Dosing and Formulation: The dose, frequency of administration, and the vehicle used for injection are critical. An inappropriate vehicle can lead to poor solubility and bioavailability.
-
Toxicity: High doses of tankyrase inhibitors can lead to intestinal toxicity due to their on-target effects on Wnt signaling, which is crucial for intestinal homeostasis.[10][11] This can manifest as body weight loss in the animals.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct a PK/PD study. Measure the concentration of this compound in plasma and tumor tissue at various time points after administration. Concurrently, analyze tumor biopsies for pharmacodynamic markers like Axin2 accumulation to confirm target engagement.[1]
-
Optimize Dosing Regimen: Based on PK/PD data, you may need to adjust the dose or dosing frequency. This compound has been administered via both intraperitoneal and oral routes in mice.[1][2]
-
Monitor for Toxicity: Closely monitor the animals for signs of toxicity, especially body weight loss. If toxicity is observed, consider reducing the dose or using an intermittent dosing schedule.
-
Vehicle Control: Ensure that the vehicle itself is not causing toxicity.[1]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Tankyrase-1 | 14.3 nmol/L | [1] |
| Tankyrase-2 | 10.6 nmol/L | [1] | |
| PARP1 | > 20 µmol/L | [1] | |
| GI50 | COLO-320DM | 0.449 µmol/L | [1] |
| SW403 | 0.499 µmol/L | [1] | |
| RKO | > 10 µmol/L | [1] | |
| HCT-116 | > 10 µmol/L | [1] |
Table 2: In Vivo Efficacy of this compound in COLO-320DM Xenograft Model
| Administration Route | Dosage | Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Intraperitoneal (i.p.) | 100 mg/kg | Once daily | 32.9% | [1] |
| Intraperitoneal (i.p.) | 300 mg/kg | Once daily | 44.2% | [1] |
| Intraperitoneal (i.p.) | 150 mg/kg | Twice daily | 47.2% | [1] |
| Oral (p.o.) | 300 mg/kg | Twice daily | 51.9% | [1] |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) in triplicate for the desired duration (e.g., 120 hours).[12]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[11]
-
Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
2. Western Blot Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-β-catenin, anti-Axin2, anti-Tankyrase, anti-MYC, anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and visualize the protein bands using an ECL detection reagent.
Visualizations
References
- 1. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTOR signaling mediates resistance to tankyrase inhibitors in Wnt-driven colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RK-287107 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the tankyrase inhibitor, RK-287107, in animal models. The information is designed to help minimize toxicity while maintaining experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of tankyrase-1 and tankyrase-2, which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3] In the canonical Wnt/β-catenin signaling pathway, tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, a key component of the β-catenin destruction complex. This modification marks Axin for ubiquitination by the E3 ligase RNF146 and subsequent proteasomal degradation.[1][3][4] By inhibiting tankyrase activity, this compound prevents Axin degradation, leading to its accumulation.[1][4][5] Stabilized Axin enhances the activity of the destruction complex, which then phosphorylates β-catenin, targeting it for degradation.[3][6] This reduces nuclear β-catenin levels, suppressing the transcription of Wnt target genes like MYC, and ultimately inhibiting the proliferation of cancer cells with aberrant Wnt signaling (e.g., those with APC mutations).[5][7][8]
Q2: What is the primary toxicity concern with tankyrase inhibitors like this compound?
A2: The primary concern is on-target gastrointestinal (GI) toxicity.[9] The Wnt/β-catenin signaling pathway is crucial for maintaining the homeostasis of the intestinal epithelium, particularly for the proliferation of intestinal stem cells in the crypts.[10][11] Inhibition of this pathway can disrupt this process, potentially leading to adverse effects such as villus blunting, epithelial degeneration, and inflammation.[9] Studies with other tankyrase inhibitors have shown that this toxicity is dose-dependent and can be reversible upon cessation of treatment.[9]
Q3: At what doses has this compound been shown to be effective and well-tolerated in mice?
A3: In a preclinical study using a COLO-320DM colorectal cancer xenograft model in NOD-SCID mice, this compound was reported to be effective and well-tolerated at several dosing regimens.[1] The study noted no detectable effects on body weight or the general behavior of the mice at these doses.[1] However, a formal Maximum Tolerated Dose (MTD) study has not been publicly reported. Researchers should always perform a preliminary dose-ranging study in their specific animal model to determine the optimal therapeutic window.
Q4: How should I prepare this compound for administration to mice?
A4: The formulation depends on the route of administration. Based on published preclinical studies, here are two example formulations:
-
For Intraperitoneal (i.p.) Administration: A vehicle consisting of 15% DMSO, 17.5% Cremophor EL, 17.5% castor oil, and 50% PBS has been used.
-
For Oral (p.o.) Administration: this compound can be milled and suspended in a solution of 0.5% methylcellulose.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Mice are losing body weight or showing signs of GI distress (e.g., diarrhea, hunched posture).
-
Probable Cause: This is the most anticipated on-target toxicity of this compound due to the inhibition of Wnt signaling in the intestinal epithelium.[9][10] The administered dose may be too high for the specific animal strain, age, or model being used.
-
Troubleshooting Steps:
-
Confirm Clinical Signs: Immediately record the body weight and assess the animal's condition using a health monitoring scoresheet. Note the severity and frequency of any clinical signs.
-
Dose Reduction: Reduce the dose of this compound by 25-50% for subsequent treatments. If toxicity persists, a more significant dose reduction or a change in the dosing schedule may be necessary.
-
Modify Dosing Schedule: Change the dosing schedule to allow for recovery periods. For example, switch from a once-daily (q.d.) schedule to a 5-days-on/2-days-off schedule, or an every-other-day schedule.
-
Supportive Care: Provide supportive care as per your institution's veterinary guidelines. This may include providing hydration support with subcutaneous fluids and ensuring easy access to palatable, softened food.
-
Histopathological Analysis: At the study endpoint, or if an animal needs to be euthanized due to severe toxicity, collect intestinal tissue for histological analysis to confirm on-target toxicity (see Protocol 2).
-
Issue 2: The anti-tumor efficacy of this compound is lower than expected.
-
Probable Cause:
-
The dose is too low.
-
The formulation or administration was suboptimal, leading to poor bioavailability.
-
The tumor model is not dependent on the Wnt/β-catenin pathway.
-
-
Troubleshooting Steps:
-
Verify Model Dependency: Confirm that your cancer cell line or model has a mutation that leads to Wnt/β-catenin pathway activation (e.g., an APC mutation). This compound is not effective in models that are Wnt-independent.[5]
-
Check Formulation: Ensure this compound is fully dissolved or homogenously suspended in the vehicle immediately before administration. For oral gavage, ensure the compound was properly milled.
-
Dose Escalation: If no toxicity has been observed, consider a dose escalation study. Increase the dose incrementally (e.g., by 50%) while carefully monitoring for the signs of toxicity described in Issue 1.
-
Pharmacodynamic (PD) Marker Analysis: At the end of the study, collect tumor tissue 4-6 hours after the final dose. Perform western blot analysis to check for an increase in Axin2 levels and a decrease in active β-catenin or the downstream target MYC.[5][8] This will confirm that the drug is hitting its target in the tumor tissue.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in COLO-320DM Xenograft Model
| Administration Route | Dose | Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Intraperitoneal (i.p.) | 100 mg/kg | Once per day | 32.9% | [1] |
| Intraperitoneal (i.p.) | 300 mg/kg | Once per day | 44.2% | [1] |
| Intraperitoneal (i.p.) | 150 mg/kg | Twice per day | 47.2% | [1] |
| Oral (p.o.) | 300 mg/kg | Twice per day | 51.9% | [1] |
Note: All studies were conducted in NOD-SCID mice with established COLO-320DM tumors. The referenced study reported no significant body weight loss at these doses.
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Mice
This protocol provides a framework for monitoring animal health during treatment with this compound.
-
Acclimation: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Measurements: Before the first dose, record the body weight and perform a baseline clinical assessment of all animals.
-
Dosing and Daily Monitoring:
-
Administer this compound as prepared.
-
Record the body weight of each animal daily for the first week, and at least three times per week thereafter.
-
Perform a daily clinical assessment. Look for signs of toxicity, including:
-
Changes in posture (hunching)
-
Changes in activity level (lethargy)
-
Ruffled or unkempt fur
-
Signs of dehydration (sunken eyes, skin tenting)
-
Diarrhea or changes in fecal consistency
-
-
-
Intervention Thresholds: Establish clear endpoints for intervention based on your institution's IACUC guidelines. A common threshold is a body weight loss exceeding 15-20% of the baseline, or severe clinical signs.
-
Data Recording: Meticulously record all observations, including body weight, clinical signs, and any supportive care provided.
Protocol 2: Histological Assessment of Gastrointestinal Toxicity
This protocol details the collection and processing of intestinal tissue to assess on-target toxicity.
-
Tissue Collection:
-
At the time of euthanasia, carefully dissect the entire gastrointestinal tract from the duodenum to the distal colon.
-
Handle the tissue gently to avoid artifacts.
-
-
Tissue Preparation ("Swiss Roll" Technique): [12][13][14]
-
Lay the small intestine and colon flat on a dissection board.
-
Gently flush the lumen with cold 1X Phosphate Buffered Saline (PBS) to remove contents.
-
Open the intestine longitudinally along the mesenteric border.
-
Beginning at the distal end (colon) or proximal end (duodenum), carefully roll the tissue around a pair of forceps or a wooden applicator stick, ensuring the mucosal side faces inward.
-
Secure the roll by passing a needle through the center.
-
-
Fixation:
-
Immediately place the "Swiss roll" into a cassette and immerse it in a volume of 10% Neutral Buffered Formalin (NBF) that is at least 10 times the volume of the tissue.
-
Fix for 24-48 hours at room temperature.
-
-
Processing and Staining:
-
After fixation, transfer the tissue cassette to 70% ethanol.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin wax with the cut surface of the roll oriented for sectioning.
-
Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
-
Histopathological Evaluation: [15]
-
Examine the stained sections under a microscope.
-
Assess for key indicators of toxicity:
-
Villus Atrophy/Blunting: Shortening and widening of the small intestinal villi.
-
Crypt Integrity: Loss of crypts, crypt hyperplasia, or presence of apoptotic bodies within the crypts.
-
Epithelial Damage: Sloughing of epithelial cells, ulceration, or loss of goblet cells.
-
Inflammatory Infiltrate: Presence and density of inflammatory cells (e.g., neutrophils, lymphocytes) in the lamina propria or submucosa.
-
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for minimizing toxicity of this compound in vivo.
References
- 1. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 13. Improved preservation of mouse intestinal tissue using a formalin/acetic acid fixative and quantitative histological analysis using QuPath - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Advanced Histologic Method for Evaluation of Intestinal Adenomas in Mice Using Digital Slides | PLOS One [journals.plos.org]
- 15. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RK-287107 Cell-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing RK-287107 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific small-molecule inhibitor of Tankyrase-1 and Tankyrase-2, which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3][4] By inhibiting tankyrases, this compound blocks the Wnt/β-catenin signaling pathway. It prevents the PARylation-dependent degradation of Axin, a key component of the β-catenin destruction complex.[1][5][6] The resulting stabilization and accumulation of Axin leads to the degradation of β-catenin, preventing its translocation into the nucleus and subsequent activation of TCF/LEF target genes like MYC and AXIN2.[1][3][6]
Q2: Which cell lines are expected to be sensitive to this compound?
A2: Cell sensitivity is highly dependent on the genetic background of the cell line. Cells with aberrant Wnt/β-catenin signaling, particularly those with loss-of-function mutations in the Adenomatous Polyposis Coli (APC) gene, are most sensitive.[1][3][5][6] For example, colorectal cancer cell lines like COLO-320DM and SW403, which harbor short, truncated APC mutations, show significant growth inhibition.[1][2][6] In contrast, cell lines that are not dependent on this pathway for proliferation, such as those with wild-type APC (e.g., RKO) or activating mutations downstream of the destruction complex (e.g., HCT-116 with a CTNNB1 gain-of-function mutation), are resistant.[1][2][6]
Q3: What are the recommended working concentrations and potencies of this compound?
A3: The potency of this compound varies between biochemical and cell-based assays. It is a potent inhibitor of purified tankyrase enzymes but shows more moderate potency in cellular proliferation assays, which is a common phenomenon for kinase inhibitors.[7][8] A good starting point for cellular experiments is to perform a dose-response curve ranging from 10 nM to 10 µM.
| Assay Type | Target / Cell Line | Potency Value |
| Biochemical Assay | Tankyrase-1 | IC₅₀: 14.3 nM[1][2] |
| Tankyrase-2 | IC₅₀: 10.6 nM[1][2] | |
| PARP1 | No effect up to 20 µM[1] | |
| Cell Growth Assay | COLO-320DM | GI₅₀: 0.449 µM[2] |
Q4: How should this compound be prepared and stored for cell-based assays?
A4: this compound is soluble in DMSO.[9][10] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2] For experiments, dilute the stock solution into your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤0.5%).
Troubleshooting Guide for Cell-Based Assays
This guide addresses common issues encountered when using this compound.
References
- 1. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. This compound - Immunomart [immunomart.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Addressing variability in RK-287107 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes using the tankyrase inhibitor, RK-287107.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of tankyrase 1 and 2.[1][2] Tankyrases are enzymes that poly(ADP-ribosyl)ate (PARylate) Axin, a key component of the β-catenin destruction complex. This PARsylation leads to the ubiquitination and subsequent degradation of Axin. By inhibiting tankyrases, this compound stabilizes Axin levels, which in turn promotes the degradation of β-catenin and suppresses the canonical Wnt/β-catenin signaling pathway.[1][3][4]
Q2: How should I store and handle this compound?
A2: For long-term storage, the powdered form of this compound should be kept at -20°C for up to 3 years.[5] Stock solutions, typically dissolved in DMSO, are stable for up to 1 year at -80°C or 1 month at -20°C.[2][5] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
Q3: In which solvent is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[5][6] For in vitro experiments, it is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[5] Ultrasonication may be required to fully dissolve the compound.[6]
Q4: Which cell lines are sensitive to this compound?
A4: The sensitivity of cancer cell lines to this compound is highly dependent on their APC (Adenomatous Polyposis Coli) mutation status.[1][2] Colorectal cancer cell lines with "short" APC mutations that lack all 20-amino acid repeats (e.g., COLO-320DM and SW403) are highly sensitive to this compound.[1][2] In contrast, cell lines with wild-type APC (e.g., RKO), or those with gain-of-function mutations in β-catenin (CTNNB1) (e.g., HCT-116), are resistant to this compound.[1][2]
Q5: What are the expected downstream effects of this compound treatment in sensitive cells?
A5: In sensitive cell lines, treatment with this compound is expected to cause an accumulation of Axin1 and Axin2 proteins, a decrease in total and active β-catenin levels, and downregulation of Wnt target genes such as AXIN2 and MYC.[1][3] This ultimately leads to an anti-proliferative effect.[1][2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No or low anti-proliferative effect in a supposedly sensitive cell line. | Cell Line Integrity: The cell line may have lost its sensitivity due to genetic drift over multiple passages. | Action: Verify the APC mutation status of your cell line. Use low-passage cells for your experiments. It is also good practice to regularly authenticate your cell lines. |
| Suboptimal Compound Concentration: The concentration of this compound may be too low. | Action: Perform a dose-response experiment to determine the optimal GI50 for your specific cell line and experimental conditions. | |
| Incorrect Incubation Time: The duration of treatment may be insufficient to observe an effect. | Action: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Action: Prepare fresh stock solutions from powder and store them appropriately in aliquots. | |
| Inconsistent results between experiments. | Variability in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. | Action: Ensure accurate and consistent cell counting and seeding for all experiments. |
| Variability in Compound Potency: Issues with the solubilization or stability of this compound in the culture medium. | Action: Always use fresh, high-quality DMSO to prepare stock solutions. Ensure complete solubilization, using ultrasonication if necessary. Prepare fresh dilutions in culture medium for each experiment. | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. | Action: Avoid using the outermost wells of your plates for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. | |
| Unexpected toxicity or off-target effects. | High Compound Concentration: Using excessively high concentrations of this compound may lead to non-specific effects. | Action: Use the lowest effective concentration determined from your dose-response studies. |
| Solvent Toxicity: High concentrations of the solvent (DMSO) can be toxic to cells. | Action: Ensure the final concentration of DMSO in your cell culture medium does not exceed a non-toxic level, typically below 0.5%. Include a vehicle-only control in your experiments. | |
| No change in β-catenin or Axin levels after treatment. | Insufficient Treatment Time: The stabilization of Axin and subsequent degradation of β-catenin are time-dependent processes. | Action: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) and analyze protein levels by Western blot at each time point. |
| Resistant Cell Line: The chosen cell line may not have the appropriate genetic background (e.g., wild-type APC) to respond to tankyrase inhibition. | Action: Confirm the APC mutation status of your cell line. Use a known sensitive cell line (e.g., COLO-320DM) as a positive control. | |
| Poor Antibody Quality: The antibodies used for Western blotting may not be specific or sensitive enough. | Action: Use validated antibodies for Axin1, Axin2, and β-catenin. Include positive and negative controls in your Western blot experiments. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Tankyrase-1 | 14.3 |
| Tankyrase-2 | 10.6 |
Data sourced from MedChemExpress and Selleck Chemicals.[2][5]
Table 2: Anti-proliferative Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | APC Status | GI50 (µM) |
| COLO-320DM | Short mutation | 0.449 |
| SW403 | Short mutation | Sensitive (GI50 not specified) |
| RKO | Wild-type | Insensitive |
| HCT-116 | CTNNB1 mutation | Insensitive |
| HCC2998 | Partial 20-AARs | Insensitive |
| DLD-1 | Partial 20-AARs | Insensitive |
Data sourced from Mizutani et al. (2018).[1]
Experimental Protocols
Western Blot Analysis for Axin and β-catenin
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Axin1, Axin2, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
MTT Cell Proliferation Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 72-120 hours).
-
-
MTT Addition:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
-
Luciferase Reporter Assay for Wnt Signaling
-
Transfection:
-
Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase for normalization.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with this compound or a vehicle control. If the cell line has low basal Wnt activity, stimulate with Wnt3a-conditioned medium.
-
Incubate for the desired treatment duration (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay kit.
-
-
Luciferase Activity Measurement:
-
Measure the firefly and Renilla luciferase activities sequentially in each lysate using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 3. BrdU cell proliferation assay [bio-protocol.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HU [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Wnt Signaling Inhibitors: RK-287107 versus XAV939
For Researchers, Scientists, and Drug Development Professionals
The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation and differentiation. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.[1][2] Tankyrase enzymes (TNKS1 and TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as key regulators of this pathway.[2] They mediate the degradation of Axin, the concentration-limiting component of the β-catenin destruction complex.[3] Inhibition of tankyrase stabilizes Axin, promotes β-catenin degradation, and subsequently suppresses Wnt-driven tumorigenesis.[3][4]
This guide provides an objective comparison of two prominent tankyrase inhibitors: RK-287107 and XAV939. We will evaluate their mechanism of action, comparative performance using experimental data, and provide detailed protocols for key validation assays.
Mechanism of Action: Targeting the Axin Destruction Complex
Both this compound and XAV939 function as small molecule inhibitors of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1][5] In a healthy state (Wnt OFF), the destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[6]
Tankyrases PARylate (poly-ADP-ribosylate) Axin, which marks Axin for ubiquitination and degradation.[3][4] This destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF (T-cell factor/lymphoid enhancer factor) target genes like MYC and AXIN2, driving cell proliferation.[1][7]
This compound and XAV939 bind to the catalytic PARP domain of tankyrases, inhibiting their enzymatic activity.[4][8] This action prevents Axin degradation, thereby stabilizing the destruction complex and enhancing the degradation of β-catenin. The ultimate result is the downregulation of Wnt/β-catenin signaling.[1][5]
Caption: Canonical Wnt signaling pathway and the inhibitory mechanism of this compound and XAV939.
Comparative Performance: Potency and Specificity
The efficacy of a molecular inhibitor is defined by its potency (IC50) and its specificity. Both this compound and XAV939 are highly potent inhibitors of both tankyrase isoforms.
| Compound | Target | IC50 | Source |
| This compound | Tankyrase-1 | 14.3 nM | [1][2] |
| Tankyrase-2 | 10.6 nM | [1][2] | |
| XAV939 | Tankyrase-1 | 11 nM | [5] |
| Tankyrase-2 | 4 nM | [5] | |
| Table 1: In Vitro Enzyme Inhibitory Potency. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. |
While both compounds exhibit nanomolar potency against the target enzymes, their effect on cancer cell growth is a critical measure of their biological activity. Studies show that this compound effectively inhibits the growth of colorectal cancer cell lines that are dependent on β-catenin due to APC mutations.
| Compound | Cell Line | Assay | Value (GI50) | Key Genotype | Source |
| This compound | COLO-320DM | Growth Inhibition | 0.449 µM | Truncated APC | [9][10] |
| SW403 | Growth Inhibition | Effective | APC Mutant | [1] | |
| RKO | Growth Inhibition | Ineffective | Wild-Type APC | [1] | |
| Table 2: Cellular Activity of this compound. GI50 represents the concentration for 50% growth inhibition. |
A key advantage highlighted for this compound is its high specificity for tankyrases over other PARP family members. It shows no significant inhibition of PARP1, even at concentrations up to 20 µM.[1][2] This selectivity is crucial for minimizing off-target effects and potential toxicity. Similarly, XAV939 has been reported to be specific for the Wnt pathway, without affecting other signaling cascades like NF-κB or TGF-β.[8]
Experimental Protocols
To aid researchers in the evaluation of these inhibitors, we provide detailed methodologies for essential experiments.
This assay is the gold standard for quantifying the transcriptional activity of the canonical Wnt pathway. It uses a luciferase reporter driven by a promoter with multiple TCF/LEF binding sites (TOPFlash). A control plasmid with mutated, non-functional binding sites (FOPFlash) is used to measure non-specific background.[11]
Caption: Workflow for a TCF/LEF Luciferase Reporter Assay.
Protocol:
-
Cell Seeding: Seed HEK293T cells (or another suitable cell line) into a 96-well plate at a density that will reach ~80% confluency at the time of transfection.
-
Transfection: The following day, co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine). For each well, transfect with:
-
100 ng of either M50 Super 8x TOPFlash or M51 Super 8x FOPFlash plasmid.
-
10 ng of a Renilla luciferase plasmid (e.g., pRL-TK) to normalize for transfection efficiency.
-
-
Treatment: After 6-8 hours, replace the media with fresh media containing the desired concentrations of this compound, XAV939, or vehicle control (e.g., DMSO). To stimulate the pathway, treat cells with Wnt3a-conditioned medium (Wnt3a-CM).
-
Incubation: Incubate cells for an additional 24 to 48 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. The Wnt-specific activity is reported as the ratio of normalized TOPFlash to FOPFlash activity.
This experiment directly visualizes the molecular effects of tankyrase inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., COLO-320DM) in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound or XAV939 for a specified time (e.g., 16 hours).[10]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against Axin1/2, total β-catenin, active (unphosphorylated) β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Increased Axin levels and decreased β-catenin levels indicate effective target engagement.[1]
This assay measures the functional consequence of Wnt inhibition on cancer cell proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., COLO-320DM, SW480) in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).
-
Treatment: The next day, add a serial dilution of this compound or XAV939 to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 to 120 hours, depending on the cell line's doubling time.
-
Measurement: Quantify cell viability using a reagent such as CellTiter-Glo® (measures ATP, indicative of metabolic activity) or by using an MTT or resazurin-based assay.
-
Data Analysis: Normalize the results to the vehicle-treated wells. Plot the cell viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the GI50 (or IC50) value.
Conclusion
Both this compound and XAV939 are potent and selective tankyrase inhibitors that effectively suppress the Wnt/β-catenin signaling pathway. The available data suggests that both compounds operate through the same mechanism of stabilizing Axin to promote β-catenin degradation. This compound has been demonstrated to be highly specific, with minimal activity against PARP1, and shows efficacy in APC-mutated colorectal cancer models both in vitro and in vivo.[1][4] XAV939 is a well-established tool compound that has been validated across numerous studies to inhibit Wnt signaling and suppress the growth of various cancer cell types.[5][8][12]
The choice between these inhibitors may depend on the specific experimental context, such as the cancer model being studied and the importance of avoiding PARP1 inhibition. The experimental protocols provided herein offer a robust framework for researchers to independently validate and compare the efficacy of these and other Wnt signaling inhibitors in their own systems.
References
- 1. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. jcancer.org [jcancer.org]
- 12. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response to RK-287107: A Comparative Guide to Biomarkers and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to the novel tankyrase inhibitor RK-287107. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative therapeutic strategies for relevant cancer types.
Introduction to this compound
This compound is a potent and specific small molecule inhibitor of tankyrase-1 and tankyrase-2, members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] Its primary mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway.[3] By inhibiting tankyrase, this compound prevents the degradation of Axin, a key component of the β-catenin destruction complex. This leads to the stabilization of the destruction complex, enhanced degradation of β-catenin, and subsequent downregulation of Wnt target genes, such as MYC, which are critical for tumor cell proliferation.[3][4]
Biomarkers for Predicting Response to this compound
The leading predictive biomarker for a favorable response to this compound is the presence of a specific genetic alteration in the Adenomatous Polyposis Coli (APC) gene.
Primary Predictive Biomarker: Truncating APC Mutations
Preclinical studies have demonstrated that colorectal cancer (CRC) cell lines harboring "short-type" truncating mutations in the APC gene are particularly sensitive to this compound.[1][2] These mutations result in a non-functional APC protein that is unable to effectively mediate the degradation of β-catenin, leading to constitutive activation of the Wnt pathway. This compound's ability to stabilize Axin and promote β-catenin degradation provides a targeted therapeutic approach for this specific molecular subtype of CRC.
Pharmacodynamic Biomarkers
Changes in the levels of specific proteins and mRNAs following this compound treatment can serve as pharmacodynamic biomarkers to confirm target engagement and pathway modulation.
-
Axin2 Accumulation: Inhibition of tankyrase by this compound leads to the stabilization and accumulation of Axin2, a direct target of the Wnt/β-catenin pathway.[3] This can be measured at both the protein (Western blot) and mRNA (qRT-PCR) levels.
-
MYC Downregulation: As a critical downstream target of the Wnt/β-catenin pathway, the expression of the MYC oncogene is suppressed following treatment with this compound.[3] This can be assessed at both the protein and mRNA levels.
Comparative Performance of this compound and Alternatives
The following tables summarize the in vitro and in vivo performance of this compound in comparison to another tankyrase inhibitor, G007-LK, and a PARP1/2 inhibitor, olaparib.
Table 1: In Vitro Efficacy of this compound and Comparators in Colorectal Cancer Cell Lines
| Compound | Cell Line | APC Status | Target | GI50 (µM) |
| This compound | COLO-320DM | Short Truncating Mutant | Tankyrase 1/2 | 0.449[2] |
| RKO | Wild-Type | Tankyrase 1/2 | >10[2] | |
| G007-LK | COLO-320DM | Short Truncating Mutant | Tankyrase 1/2 | 0.434[2] |
| RKO | Wild-Type | Tankyrase 1/2 | >10[2] | |
| Olaparib | SW480 | Mutant | PARP1/2 | 12.42[5] |
| HCT116 | Wild-Type | PARP1/2 | 2.80[5] |
Table 2: In Vivo Efficacy of this compound and G007-LK in a COLO-320DM Xenograft Model
| Compound | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | 100 mg/kg, i.p., once daily | 32.9 | [2] |
| 300 mg/kg, i.p., once daily | 44.2 | [2] | |
| G007-LK | 20 mg/kg, p.o., twice daily | 61 | [6] |
Table 3: Effect of this compound and G007-LK on Pharmacodynamic Biomarkers in COLO-320DM Cells
| Compound | Biomarker | Method | Result | Reference |
| This compound | Axin2 Protein | Western Blot | Increased Accumulation | [2] |
| MYC Protein | Western Blot | Decreased Expression | [2] | |
| AXIN2 mRNA | qRT-PCR | Suppressed Expression | [2] | |
| MYC mRNA | qRT-PCR | Suppressed Expression | [2] | |
| G007-LK | Axin Protein | Western Blot | Increased Accumulation | [1] |
| β-catenin Protein | Western Blot | Decreased Expression | [1] | |
| AXIN2 mRNA | qRT-PCR | Suppressed Expression | [7] |
Signaling Pathways and Experimental Workflows
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed colorectal cancer cells (e.g., COLO-320DM, RKO) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with increasing concentrations of this compound, G007-LK, or olaparib for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the GI50 (50% growth inhibition) values from the dose-response curves.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-Axin2 (1:1000)[8], anti-MYC (1:1000), and anti-β-actin (1:5000) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green master mix and specific primers on a real-time PCR system.
-
AXIN2 Primers: Forward: 5'-CAAACTTTCGCCAACCGTGGTTG-3', Reverse: 5'-GGTGCAAAGACATAGCCAGAACC-3'[9]
-
MYC Primers: Commercially available and validated primer sets are recommended.
-
Housekeeping Gene: Use GAPDH or ACTB for normalization.
-
-
Cycling Conditions: A typical protocol includes an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
COLO-320DM Xenograft Model
-
Cell Preparation: Harvest COLO-320DM cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Implantation: Subcutaneously inject 5 x 106 cells into the flank of 6-8 week old female NOD-SCID mice.[10]
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Treatment: When tumors reach a volume of approximately 150-200 mm3, randomize the mice into treatment and control groups. Administer this compound or G007-LK via intraperitoneal (i.p.) or oral (p.o.) gavage according to the specified dose and schedule.
-
Efficacy Evaluation: Continue treatment for the duration of the study and monitor tumor volume and body weight.
-
Pharmacodynamic Analysis: At the end of the study, collect tumors for biomarker analysis by Western blot and qRT-PCR as described above.
Alternative Therapeutic Strategies for APC-Mutant Colorectal Cancer
While tankyrase inhibitors like this compound show promise for CRC with short-form APC mutations, other therapeutic avenues are also being explored.
-
Standard-of-Care Chemotherapy: For metastatic CRC, standard-of-care often involves combination chemotherapy regimens such as FOLFOX (5-fluorouracil, leucovorin, oxaliplatin) or FOLFIRI (5-fluorouracil, leucovorin, irinotecan), often in combination with targeted agents.[11]
-
Targeted Therapies:
-
Emerging Therapies:
-
Statins: Recent studies suggest that statins may induce synthetic lethality in APC-mutant CRC cells.[14]
-
APC-Asef Interaction Inhibitors: These are in early development and aim to disrupt the interaction between APC and Asef, a protein involved in cell migration.[15]
-
Immunotherapy: The role of immunotherapy in APC-mutant CRC is complex. While some studies suggest APC mutations may be associated with a poorer response to immunotherapy, this is an active area of investigation.[16][17]
-
Conclusion
This compound is a promising therapeutic agent for a molecularly defined subset of colorectal cancers characterized by short-form APC mutations. The key predictive biomarker is the APC mutation status itself, while Axin2 accumulation and MYC downregulation serve as robust pharmacodynamic biomarkers. This guide provides a framework for researchers to compare the performance of this compound with other tankyrase inhibitors and existing therapeutic options. The detailed experimental protocols should facilitate the replication and further investigation of these findings. As our understanding of the molecular drivers of cancer deepens, biomarker-driven therapeutic strategies like those for this compound will be crucial for advancing personalized medicine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Statin Treatment as a Targeted Therapy for APC-Mutated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. APC mutation correlated with poor response of immunotherapy in colon cancer | springermedizin.de [springermedizin.de]
- 4. Advances and Challenges in Targeted Therapy for Colorectal Cancer: A Focus on Adenomatous Polyposis Coli and Kirsten Rat Sarcoma Virus Mutations [xiahepublishing.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Elevated expression of axin2 and hnkd mRNA provides evidence that Wnt/β-catenin signaling is activated in human colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Axin2 (76G6) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. origene.com [origene.com]
- 10. researchgate.net [researchgate.net]
- 11. Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systemic treatment for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colon Cancer Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 14. Statin Treatment as a Targeted Therapy for APC-Mutated Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Advances and Insights of APC-Asef Inhibitors for Metastatic Colorectal Cancer Therapy [frontiersin.org]
- 16. APC mutation correlated with poor response of immunotherapy in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. APC mutation correlated with poor response of immunotherapy in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the pharmacokinetic properties of RK-287107 and RK-582
An Objective Comparison of the Pharmacokinetic Properties of Tankyrase Inhibitors: RK-287107 and RK-582
This guide provides a detailed comparison of the pharmacokinetic properties of two specific tankyrase inhibitors, this compound and its optimized analogue, RK-582. Both compounds are significant in the context of cancer therapy, particularly for colorectal cancers with aberrant Wnt/β-catenin signaling. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview based on available preclinical data.
Introduction to this compound and RK-582
This compound is a potent and specific small-molecule inhibitor of tankyrase-1 and tankyrase-2, enzymes from the poly(ADP-ribose) polymerase (PARP) family.[1] By inhibiting tankyrase, this compound prevents the degradation of Axin, a key component of the β-catenin destruction complex.[2][3] This leads to the suppression of the Wnt/β-catenin signaling pathway, which is hyperactivated in a majority of colorectal cancers, thereby inhibiting tumor growth.[4]
RK-582 was developed through the optimization of this compound to improve its therapeutic properties.[5][6] It is also a highly selective and potent tankyrase inhibitor that functions through the same mechanism of blocking the Wnt/β-catenin pathway.[5][7] Preclinical studies have demonstrated that RK-582 exhibits markedly improved and robust tumor growth inhibition in mouse xenograft models when administered orally.[5][6] Based on these promising results, RK-582 has advanced into a first-in-human Phase I clinical trial for patients with unresectable metastatic colorectal cancer.[7][8]
Comparative Pharmacokinetic and Pharmacodynamic Data
The following table summarizes the key in vitro potency and in vivo efficacy data for this compound and RK-582, based on preclinical studies.
| Parameter | This compound | RK-582 | Reference(s) |
| Target | Tankyrase-1 (TNKS1) & Tankyrase-2 (TNKS2) | Tankyrase-1 (TNKS1) & Tankyrase-2 (TNKS2) | [2][9] |
| IC50 (TNKS1) | 14.3 nM | 36.1 nM - 39.1 nM | [10][11][12] |
| IC50 (TNKS2) | 10.6 nM | 36.2 nM | [10][12] |
| GI50 (COLO-320DM cells) | 0.449 µM (449 nM) | 0.23 µM (230 nM) or 35 nM | [10][11][12] |
| Administration Route(s) | Intraperitoneal (i.p.), Oral | Intraperitoneal (i.p.), Oral | [12][13] |
| Effective Dose (Mouse Xenograft) | 100-300 mg/kg (i.p.), 300 mg/kg (oral) | 10-20 mg/kg (i.p. or oral) | [12][13] |
| In Vivo Efficacy (TGI %) | 32.9% - 44.2% (i.p.), 51.9% (oral) | "Markedly robust tumor growth inhibition" | [12][13] |
| Oral Bioavailability | ~60% | Orally efficacious | [12][14] |
TGI: Tumor Growth Inhibition; IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Signaling Pathway and Mechanism of Action
Both this compound and RK-582 target tankyrase within the Wnt/β-catenin signaling pathway. In many colorectal cancers, mutations in the APC gene lead to the continuous activation of this pathway. Tankyrase promotes the degradation of Axin, a scaffold protein essential for the destruction of β-catenin. By inhibiting tankyrase, these drugs stabilize Axin, which in turn promotes the degradation of β-catenin.[2][7] This prevents β-catenin from accumulating in the nucleus and activating genes that drive cell proliferation.[3][13]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound and RK-582.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a generalized protocol for an in vivo pharmacokinetic and efficacy study using a mouse xenograft model, based on the descriptions provided in the literature for these compounds.[13]
Objective: To evaluate the anti-tumor efficacy and pharmacokinetic profile of a tankyrase inhibitor (e.g., this compound or RK-582) in a mouse model.
1. Cell Culture and Animal Model:
-
Human colorectal cancer cells (e.g., COLO-320DM, which have an APC mutation) are cultured under standard conditions.
-
Immunodeficient mice (e.g., NOD-SCID) are used to prevent rejection of the human tumor cells.
-
COLO-320DM cells are harvested and subcutaneously injected into the flank of each mouse.
2. Tumor Growth and Treatment:
-
Tumor growth is monitored regularly by measuring tumor volume.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
-
Drug Formulation:
-
The compound is administered at the specified dose (e.g., 10-300 mg/kg) and schedule (e.g., once or twice daily).
3. Pharmacokinetic Analysis:
-
At various time points after drug administration, blood samples are collected from a subset of mice.
-
Plasma is separated by centrifugation.
-
Tumor and other tissue samples may also be collected.
-
The concentration of the compound in plasma and tissue is quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the concentration-time data.
4. Pharmacodynamic and Efficacy Assessment:
-
Tumor volumes are measured throughout the study to determine the rate of tumor growth inhibition (TGI).
-
Body weight and the general health of the mice are monitored as indicators of toxicity.
-
At the end of the study, tumors can be excised and analyzed for pharmacodynamic biomarkers, such as the accumulation of Axin2 and the downregulation of MYC, using techniques like Western blotting or RT-PCR.[2][13]
Caption: Generalized experimental workflow for in vivo pharmacokinetic and efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Japanâs first investigator-initiated phase I clinical trials of a tankyrase inhibitor launched | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 9. RK-582 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. RK-582 | TNKS inhibitor | Probechem Biochemicals [probechem.com]
- 13. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
